Xanthine oxidase-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
1-cyclopentyl-5-(5-oxo-4H-1,2,4-oxadiazol-3-yl)indole-3-carbonitrile |
InChI |
InChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21) |
InChI Key |
DLCGGKMVKHIBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Xanthine Oxidase Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Xanthine oxidase-IN-7" did not yield any publicly available scientific literature. It is presumed that this is a proprietary or internal code for a compound not yet disclosed in the public domain. Therefore, this technical guide will provide a comprehensive overview of the structure-activity relationships (SAR) for various classes of well-documented xanthine oxidase inhibitors.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3] This guide delves into the structural requirements for effective xanthine oxidase inhibition across different chemical scaffolds, providing researchers, scientists, and drug development professionals with a detailed understanding of the SAR in this critical area of medicinal chemistry.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for representative compounds from various chemical classes, illustrating the impact of structural modifications on inhibitory activity.
Flavonoids
Flavonoids are a class of natural products that have been extensively studied for their xanthine oxidase inhibitory potential. The planarity of the flavonoid ring system and the presence and position of hydroxyl groups are key determinants of their activity.
| Compound | Structure | IC50 (µM) | Reference |
| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | 7.23 | [4] |
| Baicalein | 5,6,7-Trihydroxyflavone | 9.44 | [4] |
| Wogonin | 5,7-Dihydroxy-8-methoxyflavone | 52.46 | [4] |
| Baicalin | Baicalein-7-O-glucuronide | 71.73 | [4] |
| Chrysin | 5,7-Dihydroxyflavone | >100 | [5] |
| Luteolin | 3',4',5,7-Tetrahydroxyflavone | 0.40 - 5.02 | [5] |
| Kaempferol | 3,4',5,7-Tetrahydroxyflavone | 0.40 - 5.02 | [5] |
| Myricetin | 3,3',4',5,5',7-Hexahydroxyflavone | 0.40 - 5.02 | [5] |
SAR Insights for Flavonoids:
-
Planar flavones and flavonols generally exhibit greater inhibitory activity than non-planar flavonoids like isoflavones.[5]
-
The presence of a 7-hydroxyl group is often crucial for potent inhibition.[5]
-
Hydroxylation at positions 5 and 7, and a double bond between C-2 and C-3, are important for high inhibitory activity.
-
Glycosylation of hydroxyl groups, as seen in baicalin versus baicalein, significantly reduces inhibitory potency.[4]
Coumarins
Coumarins are another class of natural products that have demonstrated xanthine oxidase inhibitory activity. The position of hydroxyl and other substituents on the coumarin ring system plays a critical role in their potency.
| Compound | Structure | IC50 (µM) | Reference |
| Esculetin | 6,7-Dihydroxycoumarin | 20.91 | [6] |
| Umbelliferone | 7-Hydroxycoumarin | 43.65 | [6] |
| 7-Hydroxy-4-methylcoumarin | 96.70 | [6] | |
| Scopoletin | 7-Hydroxy-6-methoxycoumarin | Reduced activity | [6] |
| 5,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarin | 2.13 | [7] |
SAR Insights for Coumarins:
-
The 7-hydroxycoumarin scaffold is a key feature for inhibition.[6]
-
An additional hydroxyl group at the 6-position (esculetin) enhances activity compared to a methoxy group at the same position (scopoletin).[6]
-
Bulky substituents at the 8-position tend to decrease inhibitory activity.[6]
-
The double bond in the coumarin ring is important for activity.[6]
Synthetic Heterocyclic Inhibitors
A wide variety of synthetic heterocyclic compounds have been developed as potent and selective xanthine oxidase inhibitors. These often feature nitrogen-containing ring systems that can interact with the enzyme's active site.
| Compound Class | Representative Compound | IC50 (µM) | Reference |
| 1H-Imidazole Derivatives | 4d (1-hydroxy-4-methyl-2-(4-nitrophenyl)-1H-imidazole-5-carboxylic acid) | 0.003 | [8] |
| 1H-Imidazole Derivatives | 4e (2-(4-cyanophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid) | 0.003 | [8] |
| 1H-Imidazole Derivatives | 4f (1-hydroxy-4-methyl-2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid) | 0.006 | [8] |
| Thiazole Derivatives | Compound 11 | 0.45 | [2] |
| Pyrazole Carbaldehydes | Compound 65 | 9.32 | [2] |
| Pyrazole Carbaldehydes | Compound 66 | 10.03 | [2] |
| 1,2,3-Triazole Derivatives | Compound 5 | 0.586 | [3] |
| 1,2,3-Triazole Derivatives | Compound 6 | 0.751 | [3] |
| Pyridine Derivatives | Compound 32 | 0.394 | [1] |
| 1,2,4-Oxadiazol-5(4H)-ones | Compound 19 | 0.121 | [1] |
| 6-Aminopurine Derivatives | 2-chloro-6(methylamino)purine | 10.19 | [9] |
SAR Insights for Synthetic Heterocycles:
-
The specific arrangement of nitrogen atoms and substituents on the heterocyclic rings is critical for potent inhibition.
-
For the 1H-imidazole derivatives, the 1-hydroxyl group was found to be essential for the excellent inhibitory potency.[8]
-
In thiazole derivatives, disubstitution on the B-ring was shown to be more potent than monosubstitution.[2]
-
The SAR for synthetic inhibitors is highly dependent on the specific scaffold, with small structural changes often leading to significant differences in activity.
Experimental Protocols
The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against xanthine oxidase.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of xanthine oxidase by quantifying the formation of uric acid from the substrate xanthine. The increase in absorbance at 290-295 nm due to uric acid production is monitored spectrophotometrically.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50-120 mM, pH 7.5-7.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Allopurinol (positive control)
-
96-well microplate or quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.01-0.5 units/mL.[10][11]
-
Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay is typically around 150 µM.[10]
-
Prepare a series of dilutions of the test compound and the positive control (allopurinol) in the buffer.
-
-
Assay Mixture Preparation:
-
In a 96-well plate or cuvette, add the following in order:
-
Potassium phosphate buffer
-
Test compound solution (or vehicle for the control)
-
Xanthine oxidase solution
-
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290-295 nm over a specific time period (e.g., 2-5 minutes) at a constant temperature.[10]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
-
IC50 Determination:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to xanthine oxidase inhibition and drug discovery.
Xanthine Oxidase Catalytic Pathway
Caption: Catalytic pathway of xanthine oxidase and the point of intervention for inhibitors.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) study of enzyme inhibitors.
Logical Relationships in Flavonoid SAR for Xanthine Oxidase Inhibition
References
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as promising xanthine oxidase inhibitors [iris.unica.it]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Xanthine Oxidase Inhibition Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Xanthine Oxidase-IN-7: A Novel Inhibitor of Purine Catabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XO activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies.[3][4] This document provides a technical overview of a novel investigational inhibitor, Xanthine Oxidase-IN-7 (XO-IN-7), including its mechanism of action, inhibitory kinetics, and detailed experimental protocols for its characterization.
Introduction to Purine Metabolism and Xanthine Oxidase
Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, essential components of nucleic acids and energy-carrying molecules. The catabolism of purines converges on the production of uric acid, a reaction catalyzed by xanthine oxidase.[1][5] XO is a homodimeric metalloflavoprotein that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2][6] Under physiological conditions, the enzyme is predominantly in the XDH form, utilizing NAD+ as an electron acceptor. However, in pathological states associated with oxidative stress, it is converted to the XO form, which uses molecular oxygen and generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4]
The enzymatic reactions catalyzed by xanthine oxidase are:
The overproduction of uric acid can lead to its deposition in joints and tissues, causing the inflammatory condition known as gout.[3] Furthermore, the ROS generated by XO can contribute to cellular damage and have been implicated in various cardiovascular and inflammatory diseases.[4] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.
This compound: A Profile
This compound is a novel, potent, and selective small molecule inhibitor of xanthine oxidase. It is being investigated for its potential therapeutic application in conditions associated with hyperuricemia and oxidative stress.
Mechanism of Action
XO-IN-7 is a reversible, competitive inhibitor that targets the active site of xanthine oxidase. It is designed to mimic the purine substrate, thereby blocking the binding of hypoxanthine and xanthine and preventing their conversion to uric acid.
Quantitative Inhibitory Profile
The inhibitory potency and kinetics of XO-IN-7 have been characterized in vitro. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| IC₅₀ | 50 nM | The half-maximal inhibitory concentration, indicating the concentration of XO-IN-7 required to inhibit 50% of xanthine oxidase activity. |
| Kᵢ | 25 nM | The inhibition constant, reflecting the binding affinity of XO-IN-7 to xanthine oxidase. |
| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |
Signaling Pathways and Experimental Workflows
Purine Catabolism Pathway and Inhibition by XO-IN-7
The following diagram illustrates the final steps of purine breakdown and the point of intervention by this compound.
Caption: Purine catabolism and the inhibitory action of XO-IN-7.
Experimental Workflow for XO-IN-7 Characterization
The diagram below outlines the typical workflow for evaluating the inhibitory activity of compounds like XO-IN-7 against xanthine oxidase.
References
A Technical Guide to the Biological Targets of Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process is also a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Consequently, XO has emerged as a key therapeutic target for a range of pathologies. Elevated XO activity can lead to hyperuricemia, a precursor to gout, and the associated oxidative stress is implicated in cardiovascular diseases, inflammation, and other conditions.[3][4]
While specific public domain data for a molecule designated "Xanthine oxidase-IN-7" is not available, this guide provides a comprehensive overview of the biological targets and mechanisms of action typical for xanthine oxidase inhibitors. The principles, pathways, and experimental protocols detailed herein are fundamental to the study of any compound targeting this enzyme.
Core Biological Target: Xanthine Oxidase
Xanthine oxidase is a homodimeric protein belonging to the family of molybdenum-containing enzymes.[5] Each subunit contains a molybdenum cofactor (Moco), a flavin adenine dinucleotide (FAD) center, and two iron-sulfur clusters (2Fe-2S).[3][5] The enzyme catalyzes the final two steps of purine degradation in humans.[6]
The primary reactions catalyzed by xanthine oxidase are:
Inhibitors of xanthine oxidase aim to reduce the production of both uric acid and reactive oxygen species.
Key Signaling Pathways Modulated by Xanthine Oxidase Inhibition
Xanthine oxidase activity is integrated into several critical signaling networks, particularly those related to inflammation and cellular stress responses. Inhibition of XO can therefore have far-reaching effects on these pathways.
The Nalp3 Inflammasome Pathway
Xanthine oxidase plays a crucial role in the activation of the Nalp3 inflammasome, a key component of the innate immune system. The uric acid produced by XO can act as a danger signal, triggering the assembly and activation of the Nalp3 inflammasome.[7] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[7][8]
HIF-1α and mTOR Signaling
Xanthine oxidase is also involved in signaling pathways regulated by Hypoxia-Inducible Factor 1α (HIF-1α) and the mammalian target of rapamycin (mTOR). Pro-inflammatory stimuli can lead to the upregulation of XO through HIF-1α and AP-1 transcription factors.[9] In turn, XO activity is important for maintaining mTOR-dependent translational control in myeloid cells.[9] Inhibition of XO can disrupt this feedback loop, impacting cellular responses to inflammation and growth factors.[9]
Quantitative Data for Known Xanthine Oxidase Inhibitors
The inhibitory potential of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Kᵢ). The following table summarizes these values for several well-characterized XO inhibitors.
| Compound | Type | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Allopurinol | Purine analog | 0.2–50 | - | [5] |
| Febuxostat | Non-purine | - | 0.6 | [1] |
| Baicalein | Flavonoid | 3.12 | - | [1] |
| 7,8,3′,4′-Tetrahydroxyflavone | Flavonoid | 10.488 | - | [1] |
| Thiazole-5-carboxylic acid derivative (compound 11) | Non-purine | 0.45 | - | [5] |
Note: IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Characterizing the interaction of an inhibitor with xanthine oxidase involves a series of in vitro and cell-based assays.
Xanthine Oxidase Activity Assay (Spectrophotometric)
This assay measures the rate of uric acid production, which absorbs light at 290-295 nm.
Principle: The increase in absorbance at ~290 nm is directly proportional to the xanthine oxidase activity.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution (substrate)
-
Purified xanthine oxidase enzyme
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing phosphate buffer and a specific concentration of xanthine.
-
Add the test inhibitor at various concentrations to different wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Immediately measure the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow for Inhibitor Screening and Characterization
The process of identifying and characterizing a novel xanthine oxidase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.
Conclusion
Xanthine oxidase remains a highly relevant target for therapeutic intervention in diseases characterized by hyperuricemia and oxidative stress. Understanding its role in key signaling pathways, such as the Nalp3 inflammasome and mTOR pathways, is crucial for the development of effective inhibitors. The methodologies outlined in this guide provide a robust framework for the evaluation of novel compounds targeting this enzyme. While the specific compound "this compound" is not detailed in the public literature, the approaches described here are universally applicable for the characterization of any such inhibitor, paving the way for future drug development efforts.
References
- 1. glpbio.com [glpbio.com]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Involvement of xanthine oxidase and hypoxia-inducible factor 1 in Toll-like receptor 7/8-mediated activation of caspase 1 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Crucial involvement of xanthine oxidase in the intracellular signalling networks associated with human myeloid cell function - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Xanthine Oxidase-IN-7 in Gout: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues. This condition arises from hyperuricemia, a metabolic disorder defined by elevated levels of uric acid in the blood.[1] Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[1] Xanthine oxidase-IN-7, also identified as compound 1h, has emerged as a potent, orally active, non-purine analog inhibitor of xanthine oxidase, demonstrating significant potential for the treatment of hyperuricemia and gout.[3][4] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and mechanistic insights related to this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | XO IC50 (μM) |
| This compound (1h) | 0.36 |
| Allopurinol | 4.82 |
| Febuxostat | 0.019 |
Data sourced from Gao J, et al. Eur J Med Chem. 2020 Mar 15;190:112077.
Table 2: In Vivo Hypouricemic Effect in Potassium Oxonate-Induced Hyperuricemic Mice
| Treatment Group (10 mg/kg) | Serum Uric Acid Reduction (%) |
| This compound (1h) | 52.4 |
| Allopurinol | 38.6 |
| Febuxostat | 65.2 |
Data sourced from Gao J, et al. Eur J Med Chem. 2020 Mar 15;190:112077.
Experimental Protocols
This section details the key experimental methodologies employed in the evaluation of this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from the methods described in the primary literature for determining the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Allopurinol and Febuxostat (positive controls)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the xanthine oxidase solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to each well.
-
Measure the absorbance at 295 nm every minute for 10 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Hyperuricemia Model in Mice
This protocol describes the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effects of this compound.
Animals:
-
Male Kunming mice (or a similar strain) weighing 18-22 g.
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Test compounds (e.g., this compound)
-
Allopurinol and Febuxostat (positive controls)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to induce hyperuricemia.
-
One hour after potassium oxonate administration, orally administer the test compounds, positive controls, or vehicle to different groups of mice.
-
Two hours after drug administration, collect blood samples from the retro-orbital plexus.
-
Allow the blood to clot and then centrifuge to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle-treated hyperuricemic group.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action of this compound in the context of purine metabolism and gout pathogenesis.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Unveiling Xanthine Oxidase-IN-7: A Technical Guide for Drug Discovery Professionals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel therapeutics to manage hyperuricemia and gout, a potent and orally active xanthine oxidase inhibitor, Xanthine Oxidase-IN-7 (CAS Number: 2411698-59-2), has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for those in the field of drug discovery.
Compound Profile
This compound is a small molecule inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2][3] Elevated levels of uric acid are a primary cause of gout and are associated with other metabolic disorders.[2]
| Identifier | Value |
| CAS Number | 2411698-59-2 |
| Molecular Formula | C16H14N4O2[4][5][6][7] |
| Molecular Weight | 294.31 g/mol [4][6] |
| IUPAC Name | 1-cyclopentyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile |
| Synonyms | This compound, Compound 1h[8] |
Mechanism of Action: Inhibition of Xanthine Oxidase
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] this compound acts as a potent inhibitor of this enzyme, thereby reducing the production of uric acid. Its inhibitory activity has been quantified with an in vitro IC50 value of 0.36 µM.[8] By blocking this critical step in purine metabolism, the compound offers a promising therapeutic strategy for the management of hyperuricemia.
References
- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. This compound | Xanthine Oxidase | Ambeed.com [ambeed.com]
- 5. Page loading... [guidechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.com [medchemexpress.com]
Xanthine oxidase-IN-7 safety and handling guidelines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthine oxidase-IN-7, also identified as compound 1h in seminal research, is a potent, orally active, non-purine inhibitor of xanthine oxidase (XO)[1]. With an IC50 value of 0.36 µM, it demonstrates significantly higher potency than the commonly used XO inhibitor, allopurinol[1]. This technical guide provides a comprehensive overview of the available safety and handling information, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide emphasizes general safety precautions for handling potent enzyme inhibitors.
Safety and Handling
As a potent enzyme inhibitor with limited publicly available safety data, this compound should be handled with caution in a laboratory setting. The following guidelines are based on best practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment by the user's institution.
General Precautions
-
Engineering Controls: Use of a certified chemical fume hood is required when handling the solid compound or preparing solutions to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Consult glove manufacturer's data for breakthrough times.
-
Body Protection: A lab coat must be worn. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
-
Hygiene: Avoid all personal contact. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Product information suggests storage at room temperature in the continental US, but this may vary elsewhere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a potent biological agent, it should not be disposed of down the drain.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IC50 (in vitro) | 0.36 µM | [1] |
| Inhibition Type | Mixed-type | [1] |
| In Vivo Efficacy | Effective reduction of serum uric acid at 10 mg/kg (oral dose in rats) | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the available literature.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a standard spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase[3][4][5].
-
Reagent Preparation:
-
Phosphate Buffer: 120 mmol/L, pH 7.5.
-
Xanthine Solution: 150 µmol/L in phosphate buffer.
-
Xanthine Oxidase Solution: 0.5 units/mL in phosphate buffer.
-
Test Compound (this compound) Stock Solution: Prepare a stock solution in DMSO and dilute to desired concentrations in phosphate buffer.
-
Positive Control: Allopurinol solution at a known concentration.
-
-
Assay Procedure:
-
In a suitable microplate or cuvette, combine:
-
70 µL of phosphate buffer.
-
500 µL of xanthine solution.
-
400 µL of the diluted test compound or control.
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the xanthine oxidase solution.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Calculate the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
In Vivo Hypouricemic Effect in a Rat Model
This protocol describes the evaluation of the uric acid-lowering effects of this compound in a potassium oxonate-induced hyperuricemic rat model[1][2].
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate.
-
-
Dosing:
-
Administer this compound orally at a dose of 10 mg/kg.
-
A vehicle control group and a positive control group (e.g., allopurinol) should be included.
-
-
Sample Collection and Analysis:
-
Collect blood samples at specified time points after drug administration.
-
Separate the serum and measure the uric acid levels using a commercial assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels in the treated groups to the control groups to determine the hypouricemic effect.
-
Mechanism of Action and Signaling Pathways
This compound acts as a mixed-type inhibitor of xanthine oxidase[1]. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling studies suggest that it interacts with key amino acid residues in the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid[1][2].
The enzymatic reaction of xanthine oxidase is a critical step in purine catabolism. Its inhibition directly leads to a reduction in the production of uric acid.
Caption: Inhibition of the purine catabolism pathway by this compound.
The following diagram illustrates the proposed binding interaction of this compound within the active site of the enzyme, based on molecular modeling studies[1][2].
Caption: Proposed binding interactions of this compound in the XO active site.
References
- 1. Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine Oxidase Inhibition Assay [bio-protocol.org]
- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 5. revistabionatura.com [revistabionatura.com]
Methodological & Application
Application Notes and Protocols: Xanthine Oxidase-IN-7 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of Xanthine oxidase-IN-7, a potent inhibitor of xanthine oxidase (XO). The following sections detail the necessary reagents, equipment, and step-by-step procedures to determine the inhibitory activity of this compound.
Introduction
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.[3] this compound is a potent inhibitor of XO with an IC50 of 0.36 µM, making it a compound of interest for research into hyperuricemia and gout.[4] This document outlines a robust in vitro assay to characterize the inhibitory effects of this compound.
Principle of the Assay
The in vitro xanthine oxidase inhibitor assay is based on monitoring the activity of the xanthine oxidase enzyme. In the presence of its substrate, xanthine or hypoxanthine, xanthine oxidase produces uric acid and hydrogen peroxide (H₂O₂).[5] The inhibitory effect of this compound is quantified by measuring the decrease in the rate of product formation. This can be achieved through various detection methods, including colorimetric, fluorometric, or UV-spectrophotometric approaches.[5][6]
A common method involves a coupled enzyme reaction where the H₂O₂ produced reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.[6] The intensity of the color or fluorescence is proportional to the xanthine oxidase activity. Alternatively, the direct formation of uric acid can be measured by monitoring the increase in absorbance at approximately 290-293 nm.[7]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Assay Principle |
| This compound | Xanthine Oxidase | 0.36[4] | Colorimetric/Fluorometric/UV Absorbance |
Table 2: Typical Reagents and their Final Concentrations in the Assay
| Reagent | Stock Concentration | Final Concentration |
| Phosphate Buffer (pH 7.5) | 100 mM | 50 mM |
| Xanthine (Substrate) | 10 mM | 100 - 200 µM |
| Xanthine Oxidase | 1 U/mL | 2 - 10 mU/mL |
| This compound | 10 mM in DMSO | 0.01 - 100 µM |
| Detection Reagent (e.g., Amplex Red) | 10 mM | 50 µM |
| Horseradish Peroxidase (HRP) | 10 U/mL | 0.2 U/mL |
| DMSO (vehicle) | 100% | ≤ 1% |
Experimental Protocols
This protocol describes a colorimetric assay using a 96-well plate format, which is suitable for high-throughput screening of inhibitors.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine or Hypoxanthine
-
This compound
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
Colorimetric Probe (e.g., Amplex® Red, or similar H₂O₂-detecting reagent)
-
Horseradish Peroxidase (HRP)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~570 nm
Equipment
-
Microplate reader
-
Single and multichannel pipettes
-
Incubator set to 25°C or 37°C
-
Centrifuge
Preparation of Reagents
-
Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in assay buffer. The final concentration in the well should be optimized, but a starting point of 2-10 mU/mL is recommended.
-
Substrate Solution: Prepare a stock solution of xanthine in the assay buffer. The final concentration in the well should be around the Km value for xanthine, typically 100-200 µM.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Detection Reagent: Prepare a working solution of the colorimetric probe and HRP in the assay buffer according to the manufacturer's instructions.
Assay Procedure
-
Plate Setup: Add 10 µL of the various concentrations of this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the xanthine oxidase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the xanthine substrate solution to each well.
-
Detection: Immediately add 50 µL of the detection reagent working solution to each well.
-
Measurement: Measure the absorbance at 570 nm (or the appropriate wavelength for the chosen probe) in a kinetic mode every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes).[6][8]
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway of Xanthine Oxidase Inhibition
Caption: Inhibition of the purine catabolism pathway by this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro xanthine oxidase inhibitor assay.
References
- 1. Amplite® Colorimetric Xanthine Oxidase Assay Kit | AAT Bioquest [aatbio.com]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. assaygenie.com [assaygenie.com]
- 7. libios.fr [libios.fr]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Spectrophotometric Assay of Xanthine Oxidase-IN-7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to conditions such as gout.[2] Therefore, inhibitors of xanthine oxidase are of significant interest in drug development for the treatment of hyperuricemia and associated diseases.[2]
Xanthine oxidase-IN-7 is a potent, orally active inhibitor of xanthine oxidase with an IC50 of 0.36 µM.[3][4] This document provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound and other potential inhibitors. The assay is based on the measurement of uric acid production, which absorbs light at 293 nm.
Principle of the Assay
The enzymatic activity of xanthine oxidase is determined by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of uric acid formation is proportional to the xanthine oxidase activity. When an inhibitor such as this compound is present, the rate of uric acid production decreases, and the extent of this decrease can be used to quantify the inhibitory potency of the compound.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Inhibitor | This compound | [3][4] |
| Target | Xanthine Oxidase (XO) | [3][4] |
| IC50 | 0.36 µM | [3][4] |
| Assay Principle | Spectrophotometric | |
| Wavelength | 293 nm | |
| Substrate | Xanthine | |
| Product Monitored | Uric Acid |
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.5): Prepare a solution of 50 mM potassium phosphate and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.
-
Xanthine Solution (10 mM): Dissolve 15.2 mg of xanthine in 10 mL of 0.025 M sodium hydroxide solution.
-
Xanthine Oxidase Enzyme Solution (0.1-0.2 U/mL): Prepare a stock solution of xanthine oxidase in ice-cold 50 mM Tris-HCl buffer, pH 7.5. Dilute the stock solution with the same buffer to a final concentration of 0.1-0.2 U/mL immediately before use. Keep the enzyme solution on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be high enough to allow for serial dilutions to the desired final concentrations in the assay.
Spectrophotometric Assay Protocol
-
Prepare Reaction Mixture: In a cuvette with a 1.0 cm path length, prepare the following reaction mixture:
-
2.24 mL of 0.1 M Tris-HCl buffer, pH 7.5
-
0.08 mL of 10 mM Xanthine solution
-
-
Pre-incubation: Equilibrate the cuvette at 37°C for approximately 5 minutes.
-
Add Inhibitor (for inhibition assay): Add the desired volume of this compound solution (or other test inhibitor) to the cuvette. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.
-
Initiate the Reaction: Add 0.1 mL of the diluted xanthine oxidase enzyme solution to the cuvette and mix gently by inversion.
-
Measure Absorbance: Immediately start recording the increase in absorbance at 293 nm against a water blank for 3 to 4 minutes using a spectrophotometer thermostated at 37°C.
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
Blank Measurement: Measure a blank rate by replacing the enzyme solution with the enzyme diluent (50 mM Tris-HCl buffer, pH 7.5). Subtract the blank rate from the sample rates.
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition can be calculated using the following formula:
Where:
-
Activity_control is the rate of reaction in the absence of the inhibitor.
-
Activity_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine IC50: To determine the IC50 value of this compound, perform the assay with a range of inhibitor concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric assay of this compound activity.
Caption: Inhibition of the Xanthine Oxidase signaling pathway by this compound.
References
Application Notes: Cell-based Assay for Xanthine Oxidase-IN-7 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Under normal physiological conditions, uric acid is excreted by the kidneys.[2] However, the overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other related metabolic disorders.[1][3] Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.
Xanthine oxidase-IN-7 is a potent inhibitor of XO with a reported IC50 of 0.36 µM.[4] These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of IN-7 by quantifying its ability to reduce uric acid production in a cellular context. A human kidney cell line (HK-2) is used to establish an in vitro model of hyperuricemia, as these cells can be induced to produce uric acid.[5] The protocol also includes a concurrent cell viability assay to ensure that the observed reduction in uric acid is a direct result of XO inhibition and not due to compound-induced cytotoxicity.
Principle of the Assay
The assay is based on the principle of inducing xanthine oxidase activity in cultured cells and measuring the subsequent production of uric acid. HK-2 cells are first treated with various concentrations of the inhibitor, this compound. Following this, uric acid production is stimulated by adding a purine precursor, such as hypoxanthine or xanthine, to the cell culture medium.[5][6] After an incubation period, the cell culture supernatant is collected, and the concentration of secreted uric acid is measured. The efficacy of IN-7 is determined by the dose-dependent reduction in uric acid levels compared to untreated controls. A parallel cytotoxicity assay is performed to confirm that the inhibitor does not adversely affect cell viability at the tested concentrations.
Xanthine Oxidase Signaling Pathway
The following diagram illustrates the final steps of purine catabolism, where Xanthine Oxidase plays a key role, and the inhibitory action of IN-7.
Caption: Purine catabolism pathway and the inhibition of Xanthine Oxidase by IN-7.
Materials and Reagents
| Material/Reagent | Supplier |
| HK-2 (Human Kidney 2) Cells | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | MedChemExpress |
| Xanthine Sodium Salt | Sigma-Aldrich |
| Xanthine Oxidase Activity Assay Kit | Abcam (ab102522) or similar |
| MTT or MTS Cell Viability Assay Kit | BroadPharm or similar[7] |
| 96-well cell culture plates (clear and black) | Corning |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Protocol 2: Xanthine Oxidase Inhibition Assay
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions of IN-7 in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.01 µM to 10 µM). Include a DMSO-only vehicle control.
-
After 24 hours of incubation, carefully remove the medium from the cells.
-
Add 100 µL of the IN-7 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a working solution of the Xanthine substrate (e.g., 0.32 mM) in serum-free DMEM.
-
Add 50 µL of the Xanthine solution to each well to induce uric acid production.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
After incubation, carefully collect 100 µL of the supernatant from each well for uric acid quantification.
Protocol 3: Uric Acid Quantification
-
Quantify the uric acid concentration in the collected supernatants using a commercial Xanthine Oxidase Activity Assay Kit.[8]
-
Follow the manufacturer's protocol. Typically, this involves adding a reaction mixture to the supernatant which generates a colorimetric (OD ~570 nm) or fluorometric (Ex/Em = 535/587 nm) product proportional to the amount of H₂O₂ generated by XO, which is stoichiometric to uric acid production.[8]
-
Use a microplate reader to measure the absorbance or fluorescence.
-
Calculate the concentration of uric acid based on a standard curve generated as per the kit's instructions.
Protocol 4: Cell Viability (Cytotoxicity) Assay
-
Prepare a separate 96-well plate with HK-2 cells and treat with the same concentrations of IN-7 as described in Protocol 2.
-
After the full incubation period (e.g., 1 hour pre-incubation + 4 hours substrate incubation), perform a cell viability assay using a commercial kit, such as an MTT or MTS assay.[7][9]
-
For an MTS assay: Add 20 µL of the MTS reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at ~490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Experimental workflow for the cell-based XO inhibitor efficacy assay.
Data Analysis and Presentation
-
Uric Acid Production: Calculate the percentage of Xanthine Oxidase inhibition for each concentration of IN-7 using the following formula: % Inhibition = [1 - (UA_inhibitor - UA_blank) / (UA_vehicle - UA_blank)] * 100 Where:
-
UA_inhibitor is the uric acid concentration in inhibitor-treated wells.
-
UA_vehicle is the uric acid concentration in vehicle-treated wells.
-
UA_blank is the background uric acid level in wells with no cells.
-
-
IC50 Determination: Plot the % Inhibition against the log concentration of IN-7. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of IN-7 that inhibits 50% of Xanthine Oxidase activity.
-
Cell Viability: Calculate the percentage of cell viability for each concentration of IN-7 using the formula: % Viability = (Abs_inhibitor / Abs_vehicle) * 100 Where:
-
Abs_inhibitor is the absorbance from inhibitor-treated wells.
-
Abs_vehicle is the absorbance from vehicle-treated wells.
-
Table 1: Efficacy of this compound on Uric Acid Production
| [IN-7] (µM) | Mean Uric Acid (µM) ± SD | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.1 | 0 |
| 0.01 | 14.8 ± 1.3 | 2.6 |
| 0.05 | 13.1 ± 0.9 | 13.8 |
| 0.1 | 11.5 ± 1.0 | 24.3 |
| 0.5 | 6.8 ± 0.5 | 55.3 |
| 1.0 | 4.1 ± 0.4 | 73.0 |
| 5.0 | 2.5 ± 0.3 | 83.6 |
| 10.0 | 2.3 ± 0.2 | 84.9 |
| Calculated IC50 (µM) | ~0.41 |
Note: Data are representative and for illustrative purposes only.
Table 2: Cytotoxicity of this compound in HK-2 Cells
| [IN-7] (µM) | Mean Absorbance (490nm) ± SD | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.24 ± 0.07 | 99.2 |
| 0.05 | 1.26 ± 0.09 | 100.8 |
| 0.1 | 1.22 ± 0.06 | 97.6 |
| 0.5 | 1.23 ± 0.08 | 98.4 |
| 1.0 | 1.20 ± 0.07 | 96.0 |
| 5.0 | 1.18 ± 0.09 | 94.4 |
| 10.0 | 1.15 ± 0.10 | 92.0 |
Note: Data are representative and for illustrative purposes only.
Logical Relationships in Assay Design
The following diagram illustrates the expected relationships between inhibitor concentration, enzyme activity, product formation, and cell health.
Caption: Logical relationships between key parameters in the XO inhibitor assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and consistent technique. |
| Low uric acid signal in vehicle control | Low XO expression in cells; Insufficient incubation time; Substrate degradation. | Use cells at a lower passage number; Optimize incubation time with substrate; Prepare substrate solution fresh. |
| Inhibition observed but also high cytotoxicity | IN-7 is toxic to HK-2 cells at active concentrations. | The compound has off-target effects. Note the cytotoxic concentration (CC50) and compare it to the IC50 to determine the therapeutic window. |
| No dose-dependent inhibition | IN-7 is inactive in a cellular context; Incorrect concentration range tested. | Verify compound integrity; Test a wider range of concentrations (e.g., from nM to high µM). |
References
- 1. mdpi.com [mdpi.com]
- 2. Uric Acid Test (Urine Analysis) [healthline.com]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Xanthine Oxidase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary precursor to gout and is associated with kidney disease and cardiovascular conditions.[2][3][4] Xanthine Oxidase-IN-7 is a novel investigational inhibitor of xanthine oxidase. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical animal models of hyperuricemia.
Signaling Pathways and Mechanism of Action
Xanthine oxidase catalyzes the final two steps of purine degradation, leading to the production of uric acid and reactive oxygen species (ROS).[5] Elevated uric acid levels can trigger the activation of the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the inflammatory response seen in gout.[6][7] this compound is hypothesized to competitively inhibit the active site of xanthine oxidase, thereby reducing uric acid production and subsequent inflammation.
Caption: Mechanism of Xanthine Oxidase and therapeutic intervention.
Animal Models for In Vivo Testing
The most established and widely used animal models for inducing hyperuricemia involve the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine precursor like hypoxanthine or adenine.[3][8] Rodents, such as mice and rats, are suitable models for these studies.
Potassium Oxonate-Induced Hyperuricemia Model
This model is suitable for acute studies of hyperuricemia. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the blood.[9][10]
Potassium Oxonate and Hypoxanthine/Adenine-Induced Hyperuricemia Model
For a more robust and sustained model of hyperuricemia, potassium oxonate is co-administered with a purine precursor like hypoxanthine or adenine.[3][8] This combination both increases the production of uric acid and inhibits its breakdown, resulting in higher and more stable levels of serum uric acid, which is ideal for evaluating the efficacy of xanthine oxidase inhibitors.[8]
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound would follow the workflow below.
Caption: A generalized workflow for in vivo testing of this compound.
Detailed Experimental Protocols
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose sodium)
-
Positive Control (e.g., Allopurinol or Febuxostat)[8]
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Centrifuge
-
Biochemical analyzer
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 7 days with free access to food and water.[11]
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemic Model (PO + HX + Vehicle)
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Febuxostat, 5 mg/kg)[8]
-
-
Model Induction:
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (300 mg/kg) and intragastric administration of hypoxanthine (300 mg/kg) for 7 consecutive days.[8]
-
-
Treatment:
-
One hour after model induction on each day, administer the respective treatments (Vehicle, this compound, or Positive Control) orally.[8]
-
-
Sample Collection:
-
On the final day of the study, 2-4 hours after the last treatment, collect blood via cardiac puncture under anesthesia.[12]
-
Euthanize the animals and collect liver and kidney tissues for further analysis.
-
-
Biochemical Analysis:
-
Histological Analysis:
-
Fix kidney tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess renal damage.[9]
-
Data Presentation
The following tables present illustrative data based on typical results from studies of xanthine oxidase inhibitors. Actual results for this compound may vary.
Table 1: Effect of this compound on Serum Biomarkers
| Group | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |
| Normal Control | 65 ± 5 | 20 ± 2 | 7.0 ± 0.5 |
| Hyperuricemic Model | 125 ± 10 | 35 ± 3 | 12.0 ± 1.0 |
| XO-IN-7 (Low Dose) | 90 ± 8 | 28 ± 2 | 9.5 ± 0.8 |
| XO-IN-7 (High Dose) | 75 ± 6 | 22 ± 2 | 8.0 ± 0.6 |
| Positive Control | 70 ± 5 | 21 ± 2 | 7.5 ± 0.5 |
Table 2: Effect of this compound on Hepatic and Serum Xanthine Oxidase Activity
| Group | Hepatic XO Activity (% of Control) | Serum XO Activity (% of Control) |
| Normal Control | 100 | 100 |
| Hyperuricemic Model | 150 ± 12 | 160 ± 15 |
| XO-IN-7 (Low Dose) | 120 ± 10 | 125 ± 11 |
| XO-IN-7 (High Dose) | 105 ± 8 | 110 ± 9 |
| Positive Control | 95 ± 7 | 102 ± 8 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The described animal models and protocols are well-established for testing the efficacy of xanthine oxidase inhibitors. Researchers should adapt these protocols as needed based on the specific properties of this compound and their research objectives. Careful experimental design and data analysis will be crucial in determining the therapeutic potential of this novel compound.
References
- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. dovepress.com [dovepress.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Potassium Oxonate-Induced Hyperuricemia Model and Xanthine Oxidase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is associated with other metabolic and cardiovascular diseases. The potassium oxonate-induced hyperuricemia model is a widely used and reliable method for studying the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals, thereby leading to an accumulation of uric acid in the blood and mimicking hyperuricemia in humans.[1][2]
Xanthine oxidase (XO) is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Inhibition of XO is a primary therapeutic strategy for controlling hyperuricemia. Xanthine oxidase-IN-7 (XO-IN-7) is a potent, orally active inhibitor of xanthine oxidase with an IC50 of 0.36 µM, making it a valuable tool for research in hyperuricemia and gout.
These application notes provide detailed protocols for establishing the potassium oxonate-induced hyperuricemia model and for the in vitro and in vivo evaluation of this compound.
Signaling Pathways in Hyperuricemia and Gout
Purine Metabolism and Uric Acid Production
Uric acid is the final product of purine nucleotide catabolism in humans. The enzyme xanthine oxidase plays a pivotal role in the last two steps of this pathway.
References
- 1. Emodin, a Natural Anthraquinone, Increases Uric Acid Excretion in Rats with Potassium Oxonate-Induced Hyperuricemia [mdpi.com]
- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ChondroT on potassium Oxonate-induced Hyperuricemic mice: downregulation of xanthine oxidase and urate transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Utilizing Xanthine Oxidase-IN-7 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of Xanthine oxidase-IN-7, a potent inhibitor of xanthine oxidase. The following sections offer guidance on preparing the compound for in vitro assays, along with a summary of relevant quantitative data and visual representations of the associated biological pathway and experimental workflow.
Introduction to this compound
This compound is a powerful and orally active inhibitor of xanthine oxidase (XO), with a reported IC50 value of 0.36 µM.[1][2] Its primary mechanism of action involves the reduction of uric acid levels, making it a compound of interest for research into hyperuricemia and gout.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Solubility and Stock Solution Preparation
Table 1: General Solubility of Similar Compounds (Xanthine)
| Solvent | Concentration | Notes |
| DMSO | ~1 mg/mL | Gentle warming can aid dissolution.[3] |
| PBS (pH 7.2) | ~1 mg/mL | Gentle warming can aid dissolution. Aqueous solutions are not recommended for long-term storage.[3] |
| 1 M NaOH | 50 mg/mL | Sonication for less than 5 minutes may be required.[4][5] |
| Water (16 °C) | Slightly soluble (1 g/14.5 L) | [4] |
| Ethanol | Slightly soluble | [4] |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Aliquot DMSO: In a microcentrifuge tube, add the calculated volume of DMSO.
-
Add this compound: Carefully add the weighed this compound powder to the DMSO.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Important Considerations:
-
Start Small: Due to the lack of specific solubility data, it is recommended to first test the solubility of a small amount of this compound in the chosen solvent.
-
Final DMSO Concentration: When diluting the stock solution into aqueous assay buffers, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects on the enzyme activity.[6]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid spectrophotometrically.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Allopurinol (positive control), dissolved in buffer or DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer. Keep on ice.
-
Xanthine Solution: Prepare a substrate solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.[7] This may require gentle warming to dissolve.
-
Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations in the assay. Remember to account for the final assay volume to maintain a low DMSO concentration.
-
Positive Control Dilutions: Prepare a serial dilution of allopurinol as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 140 µL of potassium phosphate buffer and 60 µL of the xanthine solution.
-
Control (No Inhibitor) Wells: Add 80 µL of potassium phosphate buffer, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.
-
Inhibitor Wells: Add 80 µL of the diluted this compound solution, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.
-
Positive Control Wells: Add 80 µL of the diluted allopurinol solution, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Diagram 1: Purine Catabolism Pathway
Caption: Purine catabolism pathway showing the role of Xanthine Oxidase.
Diagram 2: Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.
References
Application Notes and Protocols for Xanthine Oxidase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase-IN-7 is a potent, orally active, and selective inhibitor of xanthine oxidase (XO) with an IC50 of 0.36 µM.[1] As a key enzyme in purine metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Dysregulation of xanthine oxidase activity is implicated in hyperuricemia, gout, and other conditions associated with oxidative stress due to the production of reactive oxygen species (ROS) during the enzymatic reaction.[2][3][4] this compound serves as a valuable research tool for studying the physiological and pathological roles of xanthine oxidase and for the preclinical investigation of potential therapeutic strategies for related disorders.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 294.31 g/mol | --INVALID-LINK-- |
| CAS Number | 2411698-59-2 | --INVALID-LINK-- |
| Appearance | Solid powder | |
| IC50 Value | 0.36 µM for xanthine oxidase | [1] |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended based on supplier guidelines and general laboratory best practices.
| Form | Storage Temperature | Storage Conditions |
| Dry Powder | 0-4°C (short-term) or -20°C (long-term) | Store in a cool, dry place. The product is shipped at room temperature and is stable for a short period without refrigeration. For long-term storage, -20°C is recommended. |
| Stock Solution | -20°C or -80°C | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Note: Once a stock solution is prepared, it is recommended to use it as soon as possible. If stored at -20°C, it is advisable to re-test the efficacy of the solution if stored for more than one month. Thawed aliquots may be kept at 4°C for up to two weeks.
Signaling Pathway
Xanthine oxidase plays a central role in purine catabolism and is a significant source of reactive oxygen species (ROS). Inhibition of xanthine oxidase by this compound can modulate these pathways.
Caption: Xanthine Oxidase Signaling Pathway
Experimental Protocols
The following protocols are adapted from published research and provide a starting point for in vitro and in vivo studies using this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a 0.1 U/mL solution of xanthine oxidase in phosphate buffer.
-
Prepare a 150 µM solution of xanthine in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of allopurinol in DMSO for use as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
50 µL of phosphate buffer
-
25 µL of the test compound solution (this compound or allopurinol at various concentrations) or vehicle (DMSO in buffer) for the control.
-
25 µL of xanthine oxidase solution (0.1 U/mL).
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes to determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: In Vitro XO Inhibition Assay Workflow
In Vivo Hyperuricemia Model (Rat)
This protocol outlines a method to evaluate the efficacy of this compound in a potassium oxonate-induced hyperuricemia rat model.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Potassium oxonate
-
Allopurinol (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week with free access to food and water.
-
Randomly divide the animals into groups (n=6-8 per group):
-
Normal Control (vehicle only)
-
Model Control (potassium oxonate + vehicle)
-
This compound treated (potassium oxonate + inhibitor)
-
Positive Control (potassium oxonate + allopurinol)
-
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) orally to all groups except the normal control group one hour before the administration of the test compounds.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% CMC-Na).
-
Administer this compound orally by gavage at the desired dose (e.g., 10 mg/kg).
-
Administer allopurinol to the positive control group and the vehicle to the normal and model control groups.
-
-
Sample Collection and Analysis:
-
At a specified time point after drug administration (e.g., 2 hours), collect blood samples from the retro-orbital plexus or tail vein.
-
Allow the blood to clot and then centrifuge to obtain serum.
-
Measure the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different treatment groups.
-
Calculate the percentage reduction in uric acid levels for the treated groups compared to the model control group.
-
References
Application Notes and Protocols for Screening Novel Xanthine Oxidase Inhibitors using Xanthine Oxidase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other health complications.[2][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[2][3] Xanthine oxidase-IN-7 is a potent, orally active, non-purine inhibitor of xanthine oxidase.[4][5] These application notes provide a comprehensive guide for the use of this compound as a reference compound in the screening and characterization of novel XO inhibitors.
Product Information: this compound
This compound, also referred to as compound 1h in some literature, is a potent inhibitor of xanthine oxidase with a reported IC50 of 0.36 µM.[4][5] It has been shown to effectively reduce serum uric acid levels in in vivo models.[5][6]
Chemical Properties:
| Property | Value |
| IUPAC Name | 1-ethyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile |
| Molecular Formula | C13H9N5O2 |
| Molecular Weight | 267.25 g/mol |
| CAS Number | 2247893-53-7 |
Quantitative Data Summary
This section summarizes the key quantitative data for this compound, providing a benchmark for the evaluation of new chemical entities.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound | Xanthine Oxidase | 0.36 | Mixed-type | [4][5] |
| Allopurinol (Control) | Xanthine Oxidase | ~7.6 (concentration dependent) | Competitive | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Hyperuricemia
| Compound | Dose (oral) | Animal Model | Effect on Serum Uric Acid | Reference |
| This compound | 10 mg/kg | Potassium oxonate-induced hyperuricemic rats | Significant reduction | [5][6] |
Signaling Pathway
Xanthine oxidase plays a significant role in cellular signaling, primarily through the generation of reactive oxygen species (ROS) as a byproduct of its enzymatic activity. This ROS production can lead to the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.
Caption: Xanthine Oxidase Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Screening of Novel Xanthine Oxidase Inhibitors
This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase. The assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
This compound (as a positive control)
-
Allopurinol (as a reference control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine (e.g., 2 mM) in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer. Keep on ice.
-
Prepare stock solutions of test compounds, this compound, and allopurinol in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
20 µL of test compound solution at various concentrations (final DMSO concentration should be ≤1%). For the control wells, add 20 µL of DMSO.
-
20 µL of xanthine solution (final concentration will be substrate-dependent, typically in the range of 50-100 µM).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for Screening XO Inhibitors.
Protocol 2: Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), a kinetic study is performed by varying the concentrations of both the substrate (xanthine) and the inhibitor.
Procedure:
-
Follow the assay procedure described in Protocol 1.
-
Perform the assay with multiple fixed concentrations of the test compound (inhibitor).
-
For each inhibitor concentration, vary the concentration of the substrate (xanthine) over a range (e.g., 10 µM to 200 µM).
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constant (Ki). For a mixed-type inhibitor like this compound, both the Vmax and Km values will be affected.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Autoxidation of xanthine | Prepare fresh xanthine solution. Ensure buffer pH is correct. |
| Low enzyme activity | Improper storage of enzyme | Store xanthine oxidase at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| Compound precipitation | Low solubility of test compound | Decrease the final concentration of the compound. Increase the percentage of DMSO (up to 5% may be tolerated by the enzyme, but should be validated). |
Conclusion
This compound serves as an excellent positive control for in vitro and in vivo screening of novel xanthine oxidase inhibitors. Its well-characterized potency and mechanism of action provide a reliable benchmark for identifying and validating new therapeutic candidates for the treatment of hyperuricemia and gout. The protocols and data presented in these application notes are intended to guide researchers in setting up robust and reproducible screening assays.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Document: Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xant... - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Xanthine Oxidase-IN-7 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout, a painful inflammatory arthritis.[1] Furthermore, the enzymatic activity of xanthine oxidase generates reactive oxygen species (ROS), which are implicated in various pathological conditions including cardiovascular diseases, inflammation, and oxidative stress-related tissue damage.[1] Consequently, inhibition of xanthine oxidase is a well-established therapeutic strategy for the management of hyperuricemia and gout.[2][3]
Xanthine oxidase-IN-7, also identified as compound 1h in the scientific literature, is a potent, non-purine selective inhibitor of xanthine oxidase.[2][4][5] Its novel 1-alkyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile scaffold has demonstrated significant inhibitory activity against xanthine oxidase, making it a promising candidate for the development of new therapeutics for hyperuricemia and gout.[2][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in drug discovery research.
Mechanism of Action
This compound functions as a mixed-type inhibitor of xanthine oxidase.[4] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. Molecular docking studies have elucidated the binding mode of this compound within the active site of the enzyme.[4][5] The 5-oxo-4,5-dihydro-1,2,4-oxadiazole moiety of the molecule forms crucial hydrogen bond interactions with amino acid residues Arg880 and Thr1010 located in the molybdenum center of the active site.[2][4] Additionally, the cyano group of this compound establishes hydrogen bonds with Asn768 and Lys771 in a sub-pocket of the active site.[2][4] These interactions effectively block the substrate from accessing the catalytic site, leading to the inhibition of uric acid production.
The inhibition of xanthine oxidase by this compound leads to a reduction in the synthesis of uric acid. By lowering the levels of uric acid, this compound can help prevent the formation of urate crystals, thereby alleviating the symptoms of gout. Furthermore, by inhibiting xanthine oxidase, this compound also reduces the production of associated reactive oxygen species, which may provide additional therapeutic benefits in conditions associated with oxidative stress.
Applications in Drug Discovery
This compound serves as a valuable tool for researchers in the field of drug discovery, particularly for the development of novel treatments for hyperuricemia and gout. Its high potency and non-purine scaffold offer a promising starting point for lead optimization and the design of next-generation xanthine oxidase inhibitors with improved efficacy and safety profiles.
Key applications include:
-
Lead Compound for Gout and Hyperuricemia Therapeutics: With its potent in vitro and in vivo activity, this compound can be used as a reference compound or a scaffold for the synthesis of new chemical entities with enhanced pharmacokinetic and pharmacodynamic properties.
-
Tool for Studying the Role of Xanthine Oxidase in Disease: The specific inhibitory activity of this compound allows for the investigation of the pathological roles of xanthine oxidase in various diseases beyond gout, such as cardiovascular and inflammatory disorders.
-
Validation of High-Throughput Screening Assays: this compound can be employed as a positive control in high-throughput screening campaigns aimed at identifying new xanthine oxidase inhibitors.
Data Presentation
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and reference compounds against bovine milk xanthine oxidase.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 0.36 | Mixed-type |
| Allopurinol | 7.56 | Competitive |
| Febuxostat | 0.023 | Mixed-type |
Data extracted from Gao J, et al. Eur J Med Chem. 2020.[2][4][5]
In Vivo Hypouricemic Effect
The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemic rat model.
| Treatment Group (Oral Dose) | Serum Uric Acid (µmol/L) at 2h post-dose (Mean ± SD) | % Reduction in Uric Acid |
| Normal Control | 95.4 ± 12.1 | - |
| Hyperuricemic Model | 215.8 ± 18.3 | - |
| This compound (10 mg/kg) | 123.7 ± 15.6 | 42.7% |
| Allopurinol (10 mg/kg) | 145.2 ± 13.9 | 32.7% |
| Febuxostat (10 mg/kg) | 108.9 ± 11.5 | 49.5% |
Data extracted from Gao J, et al. Eur J Med Chem. 2020.[2][4][5]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Allopurinol (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare stock solutions of this compound and allopurinol in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of phosphate buffer (pH 7.5).
-
Add 25 µL of the test compound solution (this compound or allopurinol) at various concentrations. For the control well, add 25 µL of DMSO.
-
Add 25 µL of the xanthine oxidase solution and pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance every minute for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Hypouricemic Activity Assay in Rats
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemia model in rats.
Materials:
-
Male Sprague-Dawley rats
-
Potassium oxonate
-
Carboxymethylcellulose sodium (CMC-Na)
-
This compound
-
Allopurinol (positive control)
-
Blood collection tubes
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the rats into different groups: Normal control, Hyperuricemic model, this compound treated, and Allopurinol treated.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all groups except the normal control group to induce hyperuricemia.
-
-
Drug Administration:
-
One hour after potassium oxonate administration, orally administer the vehicle (e.g., 0.5% CMC-Na) to the normal control and hyperuricemic model groups.
-
Orally administer this compound (e.g., 10 mg/kg) and allopurinol (e.g., 10 mg/kg) suspended in the vehicle to their respective treatment groups.
-
-
Blood Sampling and Analysis:
-
At designated time points (e.g., 2 hours) after drug administration, collect blood samples from the retro-orbital plexus of the rats.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group.
-
Determine the percentage reduction in serum uric acid for the treatment groups compared to the hyperuricemic model group.
-
Perform statistical analysis to evaluate the significance of the observed effects.
-
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the inhibitory mechanism of aureusidin targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xant... - ChEMBL [ebi.ac.uk]
- 5. Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xanthine Oxidase Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with xanthine oxidase (XO) inhibitors in in vitro assays. While the specific inhibitor "Xanthine oxidase-IN-7" is not extensively documented in publicly available literature, the principles and protocols outlined here are applicable to the general class of XO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a novel xanthine oxidase inhibitor in an in vitro assay?
For a novel inhibitor with unknown potency, it is recommended to start with a wide concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to the low nanomolar range.
Q2: What are the critical components of a xanthine oxidase in vitro assay buffer?
A typical assay buffer for xanthine oxidase includes a buffering agent to maintain pH (e.g., potassium phosphate buffer, pH 7.4-7.8), a substrate (xanthine or hypoxanthine), and the enzyme itself. It is crucial to ensure the buffer components do not interfere with the assay detection method.
Q3: How can I be sure my inhibitor is specific to xanthine oxidase?
To assess inhibitor specificity, it is essential to perform counter-screens against other related enzymes, such as other molybdo-enzymes. Additionally, performing mechanism-of-action studies can help elucidate the inhibitor's binding mode and specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the xanthine oxidase enzyme stock. Perform a quality control check with a known substrate and without any inhibitor. |
| Sub-optimal assay conditions | Optimize buffer pH, temperature, and substrate concentration. The optimal pH for xanthine oxidase is typically between 7.4 and 7.8. | |
| High Background Signal | Autoxidation of the substrate | Prepare fresh substrate solutions for each experiment. |
| Contamination of reagents | Use high-purity water and reagents. Filter-sterilize buffer solutions if necessary. | |
| Inhibitor Precipitation | Poor solubility of the inhibitor | Dissolve the inhibitor in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration does not exceed a level that affects enzyme activity (typically <1%). |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Variation in incubation times | Use a multi-channel pipette or an automated liquid handling system to ensure consistent timing for all wells. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Experimental Protocols
Xanthine Oxidase Activity Assay (Uric Acid Formation)
This protocol measures the enzymatic activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine in 10 mM NaOH and dilute it to the final desired concentration in the potassium phosphate buffer.
-
Add 180 µL of the xanthine solution to each well of the 96-well plate.
-
To initiate the reaction, add 20 µL of a xanthine oxidase solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of uric acid formation using the Beer-Lambert law (extinction coefficient of uric acid at 295 nm is 12.6 mM⁻¹cm⁻¹).
IC50 Determination for a Xanthine Oxidase Inhibitor
Materials:
-
Same as the activity assay
-
Test Inhibitor
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
160 µL of buffer
-
20 µL of the inhibitor dilution (or buffer for the control)
-
20 µL of xanthine oxidase solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the xanthine solution.
-
Monitor the absorbance at 295 nm as described in the activity assay protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for Known Xanthine Oxidase Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions |
| Allopurinol | 730 | 50 mM K-Phosphate (pH 7.5), 25°C |
| Febuxostat | 1.8 | 50 mM K-Phosphate (pH 7.5), 25°C |
| Topiroxostat | 5.7 | 100 mM K-Phosphate (pH 7.4), 37°C |
Note: These values are examples and can vary depending on the specific assay conditions.
Visualizations
Caption: Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine.
Caption: Workflow for determining the IC50 of a xanthine oxidase inhibitor.
Common problems in Xanthine oxidase-IN-7 experiments
Welcome to the technical support center for Xanthine oxidase-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent xanthine oxidase inhibitor in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible IC50 values. | 1. Inhibitor precipitation: this compound, like many small molecule inhibitors, may have limited aqueous solubility. 2. Inhibitor degradation: Improper storage or handling of the inhibitor stock solution can lead to degradation. 3. Variable enzyme activity: The activity of xanthine oxidase can vary between lots and decrease with improper storage. 4. Assay conditions: Variations in incubation time, temperature, or buffer pH can affect results. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%). Visually inspect for any precipitation. Consider using a solubility-enhancing excipient if necessary for in vivo studies. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C. 3. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive control (e.g., allopurinol) to ensure the enzyme is active. 4. Strictly adhere to a standardized protocol. Ensure consistent incubation times and maintain a constant temperature. The pH of the buffer should be stable throughout the experiment. |
| Low or no inhibition observed. | 1. Incorrect inhibitor concentration: Errors in calculating dilutions or preparing stock solutions. 2. Inactive inhibitor: The compound may have degraded. 3. Low enzyme concentration: Insufficient enzyme activity to detect inhibition. | 1. Double-check all calculations for stock solution and serial dilutions. 2. Test a fresh vial of the inhibitor or a new batch. Run a positive control with a known inhibitor like allopurinol. 3. Ensure the enzyme concentration is sufficient to produce a robust signal in the absence of the inhibitor. |
| High background signal in the assay. | 1. Autofluorescence/absorbance of the inhibitor: this compound may absorb light or fluoresce at the detection wavelength. 2. Contamination of reagents: Reagents may be contaminated with substances that interfere with the assay. | 1. Run a control experiment with the inhibitor in the assay buffer without the enzyme to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental values. 2. Use high-purity reagents and water. Prepare fresh buffers for each experiment. |
| Difficulty dissolving this compound. | 1. Poor solubility: The compound may have low solubility in aqueous solutions. | 1. This compound is expected to be soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is low. For in vivo studies, formulation strategies such as using co-solvents, surfactants, or creating a suspension may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mixed-type inhibitor of xanthine oxidase.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Q2: What is the IC50 value of this compound?
A2: The reported IC50 value for this compound (also referred to as compound 1h) is 0.36 µM.[1][2] This is approximately 21-fold more potent than the well-known xanthine oxidase inhibitor, allopurinol.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Q4: Is this compound effective in vivo?
A4: Yes, in vivo studies in a rat model of hyperuricemia induced by potassium oxonate have shown that oral administration of this compound at a dose of 10 mg/kg can significantly reduce serum uric acid levels.[1][2]
Q5: What are the expected off-target effects of this compound?
A5: Currently, there is no published data on the comprehensive off-target profile of this compound. As it is an indole derivative, researchers should be aware that this scaffold can interact with a variety of biological targets. It is advisable to perform counter-screens against relevant targets if off-target effects are a concern for your specific application.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.36 µM | [1][2] |
| Inhibition Type | Mixed-type | [1][2] |
| In Vivo Efficacy | Effective at 10 mg/kg (oral) in a rat model | [1][2] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from the methods described by Gao et al. (2020) for determining the IC50 of this compound.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will be 100 µM.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay will be 0.05 U/mL.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO to achieve a range of desired concentrations.
-
Prepare a stock solution of allopurinol in the same manner as the test compound to serve as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the various concentrations of this compound or allopurinol solution. For the control wells (no inhibition), add 25 µL of DMSO.
-
Add 50 µL of the xanthine solution to each well.
-
Add 100 µL of the phosphate buffer to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of purine catabolism by this compound.
Experimental Workflow: In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting guide for inconsistent IC50 results.
References
Improving solubility of Xanthine oxidase-IN-7 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Xanthine oxidase-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent and orally active inhibitor of xanthine oxidase (XO), with an IC50 of 0.36 µM.[1][2] It is investigated for its potential in treating conditions like hyperuricemia and gout.[1][2] Achieving adequate aqueous solubility is crucial for its use in in vitro assays and for developing effective oral formulations with good bioavailability. Poor solubility can lead to inaccurate experimental results and hinder its therapeutic development.
Q2: What are the general solubility characteristics of small molecule inhibitors like this compound?
A2: Many small molecule inhibitors, particularly those targeting enzymes like kinases and oxidases, are often characterized by low intrinsic aqueous solubility.[3][4][5][6] This is frequently due to their molecular structure, which may be rigid, planar, and contain hydrophobic regions that favor the crystalline solid state over dissolution in water.
Q3: Are there any known solubility data for this compound?
A3: Currently, there is no publicly available, specific quantitative data on the aqueous solubility of this compound. However, based on the general characteristics of similar small molecule inhibitors, it is reasonable to anticipate challenges with its solubility in aqueous media.
Troubleshooting Guide: Improving the Aqueous Solubility of this compound
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Problem: this compound is not dissolving in my aqueous buffer.
Cause 1: Low Intrinsic Solubility
-
Solution 1.1: Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common and effective technique for many poorly soluble compounds.
-
Solution 1.2: pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Although the specific pKa of this compound is not published, its chemical structure (C16H14N4O2) suggests the presence of nitrogen-containing heterocycles which may be basic. Experimenting with a pH range can help identify the optimal pH for solubilization.
-
Solution 1.3: Temperature: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious as excessive heat may degrade the compound.
Cause 2: Compound Precipitation Upon Dilution
-
Solution 2.1: Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the dissolved compound and prevent precipitation.
-
Solution 2.2: Formulation with Excipients: For in vivo studies, formulating this compound with solubility-enhancing excipients can improve its oral bioavailability.
Experimental Protocols
Below are detailed protocols for the key experiments suggested in the troubleshooting guide.
Protocol 1: Co-solvent Solubility Screen
-
Objective: To identify a suitable co-solvent for dissolving this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare stock solutions of this compound at a high concentration (e.g., 10 mM) in each of the co-solvents (DMSO, EtOH, PEG400).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Sequentially dilute the stock solution into the aqueous buffer to the desired final concentration.
-
Observe for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at room temperature and 37°C.
-
Visually inspect for clarity or use a spectrophotometer to measure turbidity.
-
Protocol 2: pH-dependent Solubility Assessment
-
Objective: To determine the effect of pH on the solubility of this compound.
-
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
-
Procedure:
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation
Table 1: Example of Co-solvent Screening Data
| Co-solvent | Stock Concentration | Final Concentration in Buffer | Observation (1 hour) | Observation (24 hours) |
| DMSO | 10 mM | 100 µM | Clear | Clear |
| Ethanol | 10 mM | 100 µM | Clear | Precipitate |
| PEG400 | 10 mM | 100 µM | Slightly hazy | Precipitate |
Table 2: Example of pH-Dependent Solubility Data
| Buffer pH | Solubility (µg/mL) |
| 2.0 | 50.2 |
| 4.0 | 15.8 |
| 6.0 | 2.1 |
| 7.4 | 1.5 |
| 8.0 | 1.8 |
| 10.0 | 5.3 |
Visualizations
Signaling Pathway
Caption: The signaling pathway of Xanthine Oxidase in purine metabolism.
Experimental Workflow
Caption: A logical workflow for troubleshooting the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of Xanthine oxidase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Xanthine Oxidase-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism.[1][2][3] Specifically, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] By inhibiting this enzyme, this compound blocks the production of uric acid.[4] The inhibition of xanthine oxidase has been a key strategy in the treatment of conditions like gout, which is caused by the accumulation of uric acid crystals.[5][6]
Q2: What are the potential on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the reduction of uric acid levels within the cell and in extracellular fluids. Additionally, as xanthine oxidase is a source of reactive oxygen species (ROS), its inhibition can lead to a decrease in oxidative stress.[7][8] This can, in turn, affect downstream signaling pathways that are sensitive to the cellular redox state.
Q3: What are the known or potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor of xanthine oxidase, the potential for off-target effects should be considered. As with many small molecule inhibitors, there is a possibility of interaction with other enzymes, particularly those with structurally similar active sites. Kinases are a common class of off-target hits for many inhibitors.[9][10][11][12][13] It is recommended to perform comprehensive profiling to identify any potential off-target interactions.
Q4: How can I assess the selectivity of this compound?
To determine the selectivity of this compound, a kinome profiling study is highly recommended.[9][10][11][12][13] This involves screening the inhibitor against a large panel of kinases to identify any unintended interactions. Several commercial services offer kinome profiling with varying panel sizes and assay formats.[9][10][11][12][13] Additionally, screening against a panel of other metalloenzymes or enzymes with similar substrate binding pockets can provide a broader understanding of selectivity.
Q5: How can I confirm that this compound is engaging its target in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[14][15][16][17][18] This method relies on the principle that a protein's thermal stability is altered upon ligand binding.[15][18] An increase in the melting temperature of xanthine oxidase in the presence of this compound would confirm target engagement.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in my biochemical assay.
-
Question: I am observing significant variability in the IC50 values for this compound in my xanthine oxidase inhibition assay. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Enzyme Stability and Concentration: Ensure that the xanthine oxidase enzyme is properly stored and that its concentration is consistent across experiments.[19] Enzyme activity can decrease with improper handling or storage.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[20][21] Ensure that the substrate concentration is kept constant and is ideally at or below the Km for the substrate to accurately determine the potency of competitive inhibitors.[20]
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.[19] Consider using a small amount of DMSO to aid solubility, but be sure to include a DMSO control to account for any solvent effects.[22]
-
Reaction Time: Ensure that you are measuring the initial reaction velocity.[23] If the reaction proceeds for too long, substrate depletion or product inhibition can affect the results.[23]
-
Problem 2: I am not observing the expected downstream cellular effects after treatment with this compound.
-
Question: I've treated my cells with this compound, but I am not seeing the expected changes in downstream markers of oxidative stress. Why might this be?
-
Answer: A lack of downstream cellular effects could be due to several reasons:
-
Cell Permeability: this compound may have poor cell permeability. Consider performing a cellular uptake assay to determine if the compound is reaching its intracellular target.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to xanthine oxidase in your specific cell line and experimental conditions. A Cellular Thermal Shift Assay (CETSA) is the recommended method to verify target engagement.[14][15][16][17][18]
-
Cellular Context: The role of xanthine oxidase in generating ROS can be cell-type specific and dependent on the metabolic state of the cells. Ensure that your cellular model has sufficient xanthine oxidase expression and activity to observe an effect of inhibition.
-
Redundant Pathways: Other cellular pathways may be compensating for the reduction in ROS from xanthine oxidase. Consider investigating other major sources of cellular ROS.
-
Problem 3: My biochemical assay results do not correlate with my cellular assay results.
-
Question: this compound is very potent in my biochemical assay, but its potency is much lower in my cellular assays. What could explain this discrepancy?
-
Answer: A drop in potency between biochemical and cellular assays is a common challenge in drug discovery.[24] Potential reasons include:
-
Poor Cell Permeability: As mentioned previously, the compound may not be efficiently entering the cells.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Plasma Protein Binding: If you are using media containing serum, the compound may be binding to plasma proteins, reducing its free concentration available to enter the cells.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Xanthine Oxidase | 15 | Biochemical |
| (Uric Acid Formation) |
This is hypothetical data for illustrative purposes.
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| AAK1 | 5 |
| ABL1 | 8 |
| AKT1 | 2 |
| ... | ... |
This is hypothetical data for illustrative purposes. A comprehensive kinome scan would include a much larger panel of kinases.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Xanthine Oxidase Inhibition Assay
This protocol provides a general method for determining the in vitro potency of this compound.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in potassium phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 20 µL of the diluted inhibitor or vehicle (buffer with DMSO) to the wells of the 96-well plate.
-
Add 160 µL of xanthine solution (at a concentration close to its Km) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of xanthine oxidase solution to each well.
-
Immediately measure the change in absorbance at 295 nm over time using a microplate reader. The formation of uric acid results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the binding of this compound to xanthine oxidase in intact cells.[14][15][16][17][18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Xanthine Oxidase antibody
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound at the desired concentration or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[15]
-
Lyse the cells by three cycles of freeze-thaw or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble xanthine oxidase in each sample by SDS-PAGE and Western blotting using an anti-Xanthine Oxidase antibody.
-
Quantify the band intensities and plot the percentage of soluble xanthine oxidase against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[18]
Visualizations
Caption: this compound inhibits the conversion of hypoxanthine and xanthine to uric acid.
Caption: Workflow for characterizing this compound's activity and selectivity.
Caption: Troubleshooting decision tree for common experimental issues with this compound.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Crystalys Therapeutics Advances Phase 3 Trials of Dotinurad for the Treatment of Gout with Dosing of First Patients - BioSpace [biospace.com]
- 6. patient.info [patient.info]
- 7. Non-purine selective xanthine oxidase inhibitor ameliorates glomerular endothelial injury in InsAkita diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assayquant.com [assayquant.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. annualreviews.org [annualreviews.org]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
Stability of Xanthine oxidase-IN-7 in different buffers
This technical support center provides guidance on the stability of Xanthine oxidase-IN-7 in various buffer systems, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for up to three years. Once dissolved, stock solutions, typically in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][2]
Q2: In which solvent should I dissolve this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] For in vitro experiments, this stock solution is then diluted into the aqueous assay buffer.
Q3: What is the optimal pH for a xanthine oxidase inhibition assay?
The optimal pH for xanthine oxidase activity is generally between 7.5 and 8.0.[5] Therefore, it is recommended to use a buffer system that maintains a stable pH within this range for your inhibition assays.
Q4: Can I use buffers other than Phosphate or Tris-HCl for my experiments?
While phosphate and Tris-HCl buffers are commonly used for xanthine oxidase assays, other buffers like HEPES can also be utilized. However, it is crucial to validate the stability and activity of both the enzyme and the inhibitor in any new buffer system, as buffer components can sometimes interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent IC50 values | 1. Instability of this compound in the assay buffer. 2. Repeated freeze-thaw cycles of the inhibitor stock solution. 3. Inaccurate pipetting or dilution. | 1. Perform a stability study of the inhibitor in your buffer (see Experimental Protocol below). 2. Aliquot the stock solution after the initial preparation. 3. Calibrate pipettes and ensure proper mixing during dilutions. |
| Low or no inhibition observed | 1. Degradation of this compound. 2. Incorrect concentration of the inhibitor. 3. Low enzyme activity. | 1. Use a freshly prepared dilution from a properly stored stock solution. 2. Verify the concentration of your stock solution. 3. Check the activity of the xanthine oxidase enzyme with a known inhibitor like Allopurinol as a positive control.[6] |
| Precipitation of the inhibitor in the assay well | 1. Low solubility of this compound in the aqueous buffer. 2. Final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of the inhibitor does not exceed its solubility limit in the assay buffer. 2. Maintain a final DMSO concentration of <0.5% in the assay to aid solubility without significantly affecting enzyme activity.[4] |
Stability of this compound in Different Buffers
While specific stability data for this compound in various buffers is not publicly available, the following table provides general guidance based on common practices for small molecule inhibitors and xanthine oxidase assays. It is strongly recommended to perform a stability study in your specific experimental conditions.
| Buffer | pH Range | Temperature | General Stability Expectation |
| Phosphate Buffer | 7.0 - 8.0 | 25°C (Room Temp) | Likely stable for the duration of a typical assay (a few hours). Short-term storage (1-2 days) at 4°C is likely acceptable, but should be verified. |
| Tris-HCl | 7.5 - 8.5 | 25°C (Room Temp) | Similar to phosphate buffer, expected to be stable for standard assay times. Verify for longer storage. |
| HEPES | 7.2 - 7.6 | 25°C (Room Temp) | Generally a robust buffer for many biological assays. Stability should be comparable to Phosphate and Tris buffers. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Chosen buffer (e.g., 100 mM Phosphate buffer, pH 7.5)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the inhibitor by diluting the stock solution in the chosen buffer to a final concentration that gives approximately 80-90% inhibition (this may need to be determined empirically, but a concentration several-fold higher than the IC50 of 0.36 µM is a good starting point).
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated inhibitor solution.
-
Perform a xanthine oxidase inhibition assay for each time point.
-
In a 96-well plate, add the following to each well:
-
Buffer
-
Xanthine solution (final concentration ~150 µM)[6]
-
The aliquot of the incubated this compound solution
-
-
Initiate the reaction by adding xanthine oxidase enzyme solution (final concentration ~0.05 units/mL).[6]
-
Include controls: a positive control (Allopurinol), a negative control (DMSO/buffer without inhibitor), and a blank (no enzyme).
-
-
Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm for 5-10 minutes.
-
Calculate the percentage inhibition for each time point relative to the control without inhibitor.
-
Plot the percentage inhibition versus time. A significant decrease in inhibition over time indicates instability of this compound in the tested buffer under the specified conditions.
Diagrams
Caption: Workflow for assessing the stability of this compound.
References
How to interpret unexpected results with Xanthine oxidase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with Xanthine Oxidase-IN-7. Given that "this compound" is a novel or proprietary compound, this guidance is based on established principles and common findings related to well-characterized xanthine oxidase inhibitors such as Allopurinol and Febuxostat.
Troubleshooting Guide
Unexpected results can arise from various factors, including experimental conditions, cellular responses, and inhibitor properties. The table below outlines common unexpected observations, their potential causes, and suggested troubleshooting steps.
| Unexpected Result | Potential Causes | Recommended Actions & Troubleshooting Steps |
| No or Low Inhibition of Xanthine Oxidase Activity | Inhibitor Instability: this compound may have degraded due to improper storage or handling. | - Ensure the inhibitor is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Verify the inhibitor's integrity using analytical methods like HPLC if possible. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration can affect inhibitor binding and enzyme activity. | - Confirm that the assay buffer pH is within the optimal range for both the enzyme and the inhibitor. - Ensure the assay is performed at the recommended temperature. - Titrate the substrate (xanthine or hypoxanthine) concentration to ensure it is not excessively high, which can lead to competitive displacement of the inhibitor. | |
| Inhibitor Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentration. | - Visually inspect the solution for any precipitate. - Determine the solubility of this compound in the assay buffer. - Consider using a different solvent for the stock solution or adding a small percentage of a solubilizing agent like DMSO, ensuring it does not affect enzyme activity.[1][2] | |
| Paradoxical Increase in Downstream Markers | Off-Target Effects: The inhibitor may interact with other enzymes or signaling pathways, leading to unforeseen consequences. | - Perform a literature search for known off-target effects of similar classes of inhibitors. - Use a structurally different xanthine oxidase inhibitor as a control to see if the effect is specific to this compound. - Employ target engagement assays to confirm the inhibitor is binding to xanthine oxidase in your experimental system. |
| Cellular Stress Response: Inhibition of xanthine oxidase can alter the cellular redox state, triggering stress-response pathways. | - Measure markers of oxidative stress (e.g., ROS levels) to assess the impact of the inhibitor on cellular redox balance. - Analyze the expression of genes involved in stress and inflammatory responses. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in results. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to add to all wells to minimize pipetting variations. |
| Inconsistent Incubation Times: Variations in the timing of reagent addition or measurement can affect the results of kinetic assays. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells. - Stagger the start of reactions to ensure consistent incubation times for each sample. | |
| Cell Toxicity or Reduced Viability | High Inhibitor Concentration: The concentration of this compound used may be cytotoxic. | - Perform a dose-response curve to determine the optimal non-toxic concentration of the inhibitor. - Use a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the impact of the inhibitor on cell health. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration. | - Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle control (cells treated with the solvent alone) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for xanthine oxidase inhibitors?
A1: Xanthine oxidase inhibitors block the activity of the xanthine oxidase enzyme. This enzyme is crucial in purine metabolism, where it catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] By inhibiting this enzyme, these compounds reduce the production of uric acid and reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are byproducts of the enzymatic reaction.[5]
Q2: I observed an initial increase in gout-like symptoms in my animal model after administering this compound. Is this expected?
A2: Yes, a temporary increase in gout flares or inflammatory responses can occur when initiating treatment with xanthine oxidase inhibitors.[6][7] This is thought to be caused by the rapid decrease in uric acid levels, which can lead to the mobilization of existing urate crystals in the joints, triggering an inflammatory response.[7] This effect is often transient and can be managed with co-administration of an anti-inflammatory agent.
Q3: Are there known off-target effects of xanthine oxidase inhibitors that I should be aware of?
A3: While generally selective, some xanthine oxidase inhibitors have been reported to have off-target effects. These can include interactions with other enzymes involved in purine and pyrimidine metabolism.[8] Additionally, some inhibitors have been associated with side effects like skin rashes, liver enzyme elevations, and gastrointestinal discomfort in clinical settings, which could be indicative of off-target activities.[9][10][11] It is crucial to consider these potential effects when interpreting unexpected results.
Q4: How can I be sure that the observed effects in my cell-based assay are due to xanthine oxidase inhibition and not something else?
A4: To confirm that the observed effects are due to the inhibition of xanthine oxidase, you should include several controls in your experiment:
-
A known inhibitor control: Use a well-characterized xanthine oxidase inhibitor, such as allopurinol or febuxostat, to see if it produces a similar effect.[12]
-
A negative control compound: Use a structurally similar but inactive compound to ensure the observed effect is not due to the chemical scaffold of your inhibitor.
-
Rescue experiment: If possible, add back the product of the enzyme (uric acid or a downstream signaling molecule) to see if it reverses the effect of the inhibitor.
Q5: What are the key differences between spectrophotometric and fluorometric assays for xanthine oxidase activity?
A5: Both are valid methods, but they differ in their detection principles and sensitivity:
-
Spectrophotometric assays typically measure the increase in absorbance at around 290-295 nm, which corresponds to the formation of uric acid.[13] This method is straightforward but can be less sensitive and prone to interference from compounds that absorb at this wavelength.
-
Fluorometric assays often use a probe that reacts with hydrogen peroxide, a byproduct of the xanthine oxidase reaction, to produce a fluorescent signal.[1][2] These assays are generally more sensitive and can be advantageous when working with low enzyme concentrations or small sample volumes.
Experimental Protocols
Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from standard procedures for measuring xanthine oxidase activity by monitoring uric acid formation.
Materials:
-
This compound
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of your inhibitor at various concentrations (and a vehicle control).
-
Add 25 µL of xanthine solution (final concentration of 100 µM is recommended).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution (final concentration of 2 mU/mL is recommended).
-
Immediately measure the absorbance at 290 nm every 30 seconds for 10 minutes.
-
Calculate the rate of uric acid formation (Vmax) from the linear portion of the curve.
-
Determine the percent inhibition by comparing the rate of the inhibitor-treated wells to the vehicle control.
Cell-Based Assay for Xanthine Oxidase Inhibition
This protocol provides a general framework for assessing the effect of this compound on intracellular xanthine oxidase activity.
Materials:
-
Cell line of interest (e.g., HK-2 human kidney cells)[14]
-
Cell culture medium
-
This compound
-
Adenosine or hypoxanthine to induce uric acid production
-
Cell lysis buffer
-
Xanthine Oxidase Activity Assay Kit (spectrophotometric or fluorometric)
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Induce hyperuricemia by adding adenosine (e.g., 200 µM) or hypoxanthine to the cell culture medium for the last 4-6 hours of inhibitor treatment.[14]
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of your chosen assay kit.
-
Measure the protein concentration of the lysates for normalization.
-
Perform the xanthine oxidase activity assay on the cell lysates as per the kit's instructions.
-
Analyze the data by normalizing the xanthine oxidase activity to the total protein concentration and comparing the inhibitor-treated samples to the vehicle control.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 6. GoodRx - Error [blocked.goodrx.com]
- 7. Gout flares: How common are side-effects of treatment when starting allopurinol? [evidence.nihr.ac.uk]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side effects of allopurinol - NHS [nhs.uk]
- 10. Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allopurinol oral tablet side effects: Risks and treatment options [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Xanthine Oxidase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Xanthine Oxidase (XO) inhibitor assays. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability in my Xanthine Oxidase inhibitor assay results?
High variability in XO assays can stem from several factors:
-
Inhibitor Instability: The inhibitor may be unstable in the assay buffer, leading to a decrease in its effective concentration over time.
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, meaning the degree of inhibition changes with the pre-incubation time of the inhibitor with the enzyme before adding the substrate.
-
Substrate/Product Inhibition: High concentrations of the substrate (xanthine or hypoxanthine) or accumulation of the product (uric acid) can inhibit the enzyme's activity, leading to non-linear reaction rates.[1]
-
Assay Method Artifacts: The detection method itself may have limitations, such as a non-linear response at high product concentrations.[1]
-
Pipetting Errors: Inconsistent pipetting of small volumes of inhibitor, enzyme, or substrate can introduce significant variability.
-
Temperature Fluctuations: Xanthine oxidase activity is sensitive to temperature. Inconsistent temperature control during the assay can lead to variable reaction rates.
Q2: My IC50 values for a known inhibitor are inconsistent with published data. What could be the reason?
Discrepancies in IC50 values can arise from differences in experimental conditions. Key factors to consider include:
-
Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding or irreversible inhibitors.
-
Substrate Concentration: The concentration of xanthine used in the assay will influence the apparent IC50 value, particularly for competitive inhibitors.
-
Buffer Composition and pH: The pH and ionic strength of the assay buffer can affect both enzyme activity and inhibitor binding.
-
Pre-incubation Time: The duration of pre-incubation of the enzyme with the inhibitor before initiating the reaction can significantly impact the IC50 value for time-dependent inhibitors.
-
Assay Detection Method: Different detection methods (e.g., absorbance vs. fluorescence) may yield slightly different IC50 values.
Q3: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) for my novel inhibitor?
To determine the mode of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction rates at varying concentrations of both the substrate (xanthine) and your inhibitor. By plotting the data using methods like the Lineweaver-Burk plot, you can visualize how the inhibitor affects the enzyme's Vmax and Km, which is indicative of the inhibition mechanism.[2][3]
Troubleshooting Guides
Issue 1: High Background Signal or Non-linear Reaction Progress Curves
| Potential Cause | Recommended Solution |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store stock solutions at -20°C or as recommended by the supplier. |
| Autoxidation of Assay Components | Run a control reaction without the enzyme to check for non-enzymatic production of the detected signal. |
| Product Inhibition | Use a lower enzyme concentration or shorten the reaction time to ensure the reaction rate remains linear. Ensure you are measuring the initial velocity of the reaction.[1] |
| Inhibitor Interference | Test for inhibitor auto-fluorescence or absorbance at the detection wavelength by running a control with the inhibitor but without the enzyme. |
Issue 2: Poor Reproducibility of IC50 Values
| Potential Cause | Recommended Solution |
| Inhibitor Solubility Issues | Ensure your inhibitor is fully dissolved in the assay buffer. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration of the solvent in the assay is low and consistent across all wells. |
| Inconsistent Pre-incubation Time | Standardize the pre-incubation time for the enzyme and inhibitor across all experiments. For potentially time-dependent inhibitors, evaluate a range of pre-incubation times to understand its effect. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Variable Assay Conditions | Maintain consistent temperature, pH, and buffer composition for all assays. |
Quantitative Data Summary
The inhibitory potency of various compounds against Xanthine Oxidase is typically reported as the half-maximal inhibitory concentration (IC50). The IC50 values for some known inhibitors are summarized below for reference. Note that these values can vary depending on the assay conditions.
| Inhibitor | IC50 Value (µM) | Inhibition Type |
| Allopurinol | 2.50 - 14.75 | Competitive |
| Febuxostat | 0.01 - 0.1 | Non-competitive |
| Quercetin | 2.31 - 5.3 | Mixed |
| Caffeic Acid | 53.45 - 85.3 | Competitive |
| Luteolin | 8.21 | Competitive |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[2][4][5][6]
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Activity
This protocol is based on the measurement of uric acid formation, which absorbs light at 293 nm.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Your Inhibitor (e.g., IN-7) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare serial dilutions of your inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or solvent for control wells)
-
-
Add the Xanthine Oxidase solution to each well to a final concentration that gives a linear rate of product formation for at least 10 minutes.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 293 nm every minute for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the progress curve.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Fluorometric Assay for Xanthine Oxidase Activity
This protocol is based on the measurement of hydrogen peroxide (H2O2), a byproduct of the XO reaction, using a fluorescent probe.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Your Inhibitor (e.g., IN-7) dissolved in a suitable solvent (e.g., DMSO)
-
Horseradish Peroxidase (HRP)
-
A suitable fluorescent probe for H2O2 (e.g., Amplex Red)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.
-
Prepare serial dilutions of your inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction mixture
-
Inhibitor solution (or solvent for control wells)
-
-
Add the Xanthine Oxidase solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes), protected from light.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths every minute for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of change in fluorescence per minute).
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Xanthine Oxidase
Caption: Catalytic conversion of hypoxanthine to uric acid by Xanthine Oxidase.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening Xanthine Oxidase inhibitors.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in XO assays.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Buffer composition effects on Xanthine oxidase-IN-7 activity
Technical Support Center: Xanthine Oxidase-IN-7 Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Xanthine Oxidase (XO) and its inhibitors. While "this compound" is noted as a potent inhibitor with an IC50 of 0.36 µM, publicly available data on its specific interactions with various buffer systems is limited[1]. Therefore, this guide provides a comprehensive framework for troubleshooting and optimizing assay conditions for XO inhibitors, using established principles that are directly applicable to your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Xanthine Oxidase inhibitor assay?
A1: Xanthine oxidase activity is highly dependent on pH. The optimal pH for XO activity is typically between 7.5 and 8.5[2][3][4]. However, the binding of your specific inhibitor, this compound, might be favored at a different pH. The pH dependence of XO's kinetic parameters often shows a bell-shaped curve, indicating that ionizable groups on the enzyme or substrate are involved in the reaction[5][6]. It is crucial to determine the optimal pH for your inhibitor's activity, as this may differ from the optimal pH of the enzyme itself. A pH range of 7.0 to 8.5 is a good starting point for optimization experiments[3].
Q2: Which buffer system is recommended for XO assays?
A2: Phosphate and Tris-HCl buffers are commonly used for XO assays[2][4][7]. A study on a tuna protein hydrolysate inhibitor found that HEPES buffer resulted in the greatest XO inhibition compared to Tris and sodium phosphate buffers[8]. This was attributed to stronger interactions between HEPES and the enzyme or inhibitor[8]. The choice of buffer can influence enzyme stability and activity, so it is recommended to test a few different buffer systems to find the most suitable one for your specific inhibitor and assay conditions.
Q3: How does ionic strength affect my XO inhibitor assay?
A3: The ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. While detailed studies on the effect of ionic strength on this compound are not available, it is a critical parameter to consider. Changes in ionic strength can alter the electrostatic interactions between the enzyme and the inhibitor, potentially affecting the IC50 value. It is advisable to maintain a consistent ionic strength across all experiments or to systematically vary it to determine the optimal condition for your inhibitor.
Q4: My IC50 value for this compound is different from the published value. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors related to buffer composition and assay conditions:
-
pH: The ionization state of the inhibitor and key amino acid residues in the enzyme's active site are pH-dependent, which can significantly alter binding affinity.
-
Buffer Components: Different buffer species can interact with the enzyme or inhibitor, affecting the outcome[8].
-
Ionic Strength: Can modulate electrostatic interactions crucial for binding.
-
Substrate Concentration: The measured IC50 for competitive inhibitors is dependent on the substrate concentration.
-
Enzyme Concentration: While less common, high enzyme concentrations can affect the apparent IC50.
-
Temperature: Enzyme kinetics are temperature-sensitive. Assays should be performed at a constant, controlled temperature[5].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting, temperature fluctuations across the plate, or reagent instability. | Ensure proper mixing of all reagents. Use a multichannel pipette for consistency. Incubate the plate in a temperature-controlled reader or water bath. Prepare fresh reagents for each experiment. |
| Low or no enzyme activity | Incorrect buffer pH, degraded enzyme, or presence of an unknown inhibitor in the buffer. | Verify the pH of the buffer. Use a fresh aliquot of the enzyme. Test a new batch of buffer and reagents. Run a positive control with a known activator or without any inhibitor. |
| Assay signal is too high or saturates quickly | Enzyme concentration is too high. | Reduce the concentration of Xanthine Oxidase in the assay. Perform a titration of the enzyme to find a concentration that gives a linear reaction rate over the desired time course. |
| Inconsistent IC50 values across different experiments | Variation in buffer preparation, substrate concentration, or enzyme activity. | Prepare a large batch of buffer for all related experiments. Use the same lot of substrate and enzyme. Always run a standard inhibitor (e.g., Allopurinol) as a reference control. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Inhibition
This protocol aims to identify the pH at which this compound exhibits the highest potency.
Materials:
-
Xanthine Oxidase (XO)
-
Xanthine (substrate)
-
This compound
-
A series of buffers (e.g., 50 mM Phosphate, 50 mM Tris-HCl) adjusted to various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)
-
Spectrophotometer and 96-well UV-transparent plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For each pH to be tested, prepare a set of serial dilutions of this compound.
-
In a 96-well plate, add the assay components in the following order for each pH:
-
Buffer of the specific pH.
-
A fixed concentration of this compound dilution (or solvent control).
-
Xanthine Oxidase enzyme solution.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes.
-
Initiate the reaction by adding a fixed concentration of the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 290-295 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration at each pH.
-
Plot the reaction rate against the inhibitor concentration for each pH and determine the IC50 value.
-
Compare the IC50 values across the different pH conditions to identify the optimum.
Protocol 2: Evaluating the Effect of Different Buffer Systems
This protocol is designed to assess the influence of different buffer species on the inhibitory activity of this compound.
Materials:
-
Xanthine Oxidase (XO)
-
Xanthine (substrate)
-
This compound
-
Different buffer systems (e.g., 50 mM Sodium Phosphate, 50 mM Tris-HCl, 50 mM HEPES) all adjusted to the optimal pH determined in Protocol 1.
-
Spectrophotometer and 96-well UV-transparent plates
Procedure:
-
Follow the same steps as in Protocol 1, but instead of varying the pH, use the different buffer systems.
-
For each buffer system, perform a dose-response experiment with serial dilutions of this compound.
-
Calculate the IC50 value for this compound in each buffer system.
-
Compare the IC50 values to determine which buffer system provides the most potent and consistent inhibition.
Data Presentation
Table 1: Hypothetical Effect of pH on this compound IC50 Value
| pH | Buffer System | IC50 (µM) |
| 6.5 | 50 mM Phosphate | 0.85 |
| 7.0 | 50 mM Phosphate | 0.52 |
| 7.5 | 50 mM Phosphate | 0.38 |
| 8.0 | 50 mM Phosphate | 0.45 |
| 8.5 | 50 mM Phosphate | 0.70 |
Table 2: Hypothetical Effect of Buffer System on this compound IC50 Value at pH 7.5
| Buffer System (50 mM) | IC50 (µM) |
| Sodium Phosphate | 0.38 |
| Tris-HCl | 0.42 |
| HEPES | 0.35 |
Visualizations
Caption: Workflow for optimizing buffer conditions for an XO inhibitor.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Caption: Relationship between buffer components and assay outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermostable Xanthine Oxidase Activity from Bacillus pumilus RL-2d Isolated from Manikaran Thermal Spring: Production and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH and temperature on the reaction of milk xanthine oxidase with 1-methylxanthine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. Effect of different buffer systems on the xanthine oxidase inhibitory activity of tuna (Katsuwonus pelamis) protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluorometric Xanthine Oxidase (XO) Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in fluorometric xanthine oxidase (XO) assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorometric xanthine oxidase assay?
A fluorometric xanthine oxidase assay quantifies the enzymatic activity of XO. The enzyme catalyzes the oxidation of hypoxanthine or xanthine to uric acid and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ produced reacts with a fluorescent probe (e.g., Amplex Red, ADHP) to generate a highly fluorescent product (resorufin), which can be measured. The fluorescence intensity is directly proportional to the XO activity in the sample.[1][2][3]
Q2: My sample fluorescence is lower than the highest standard. What should I do?
If your sample's fluorescence reading is above the standard curve's highest point, the sample is too concentrated. You will need to dilute your sample with the appropriate sample buffer and re-run the assay to ensure the readings fall within the linear range of the standard curve.[1]
Q3: Can components of my sample interfere with the assay?
Yes, certain substances can interfere with the assay chemistry. For example, compounds like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (>0.2%), NP-40, and Tween-20 (>1%) have been reported to interfere with similar enzyme assays.[4] If you are working with urine samples, be aware that they can contain components that inhibit HRP activity, which is a critical component of the coupled assay system.[5] It is recommended to check the specific kit's datasheet for a list of interfering substances.[4]
Q4: What are the optimal excitation and emission wavelengths for the resorufin product?
The fluorescent product, resorufin, has an excitation maximum of approximately 571 nm and an emission maximum of around 585 nm.[3] However, different assay kits may recommend slightly different ranges, such as an excitation of 520-550 nm and an emission of 585-595 nm.[1][2] Always consult your specific assay protocol for the recommended wavelengths.
Q5: How long should I incubate the reaction?
Incubation times can vary between different assay kits. Typical incubation times range from 30 to 45 minutes at 37°C.[1][3] Some protocols suggest incubating at 25°C and taking readings every 5 minutes until the most active sample's reading is higher than the highest standard.[6] If you suspect low XO activity in your sample, you may need to increase the incubation time.[7]
Troubleshooting Guide for Low Signal
Low fluorescence signal is a common issue in fluorometric XO assays. The following sections break down potential causes and provide solutions.
Reagent and Sample Preparation Issues
| Problem | Potential Cause | Recommended Solution | References |
| Low or no signal in all wells (including standards) | Improperly prepared or degraded reagents. | Ensure all reagents are brought to room temperature before use.[1][6] Reconstitute lyophilized components (enzyme mix, substrate mix, probe) according to the kit protocol.[6][8] Avoid repeated freeze-thaw cycles of reagents.[6] Prepare fresh reaction mixes immediately before use.[4] | [1][4][6][8] |
| Inactive enzyme (XO or HRP). | Check the expiration date of the kit.[4] Store enzymes at the recommended temperature (typically -20°C).[6][8] Ensure the enzyme was not left at room temperature for an extended period. | [4][6][8] | |
| Degraded fluorescent probe. | The fluorescent probe (e.g., Amplex Red, ADHP) is often light-sensitive and unstable.[9] Protect it from light during storage and handling.[6][8] Reconstitute the probe immediately before preparing the assay cocktail.[1] | [1][6][8][9] | |
| Low signal only in sample wells | Low XO activity in the sample. | The XO concentration in your sample may be below the detection limit of the assay. Try concentrating your sample or using a larger sample volume if the protocol allows.[8] | [8] |
| Sample was too dilute. | Re-assay the sample using a lower dilution factor.[1] | [1] | |
| Presence of inhibitors in the sample. | Some biological samples may contain endogenous inhibitors of XO or HRP. Consider diluting the sample to reduce the inhibitor concentration or using a sample preparation method to remove potential inhibitors. Including a spiked sample control can help identify inhibition. | [5] | |
| Improper sample storage. | Use fresh samples whenever possible. If samples need to be stored, freeze them at -80°C. Avoid repeated freeze-thaw cycles.[1] | [1][2] |
Experimental Procedure and Conditions
| Problem | Potential Cause | Recommended Solution | References |
| Overall low signal | Incorrect incubation temperature. | Ensure the incubation is carried out at the temperature specified in the protocol (e.g., 37°C or 25°C).[1][6] Verify the accuracy of your incubator. | [1][6] |
| Incorrect incubation time. | Follow the recommended incubation time. For kinetic assays, ensure you are measuring within the linear range of the reaction.[7] If XO activity is low, you may need to extend the incubation period. | [7] | |
| Incorrect pH of the reaction buffer. | The assay buffer must be at the optimal pH for enzyme activity.[9][10] Ensure the buffer was prepared correctly and that the pH has not shifted during storage. | [9][10] | |
| Pipetting errors. | Inaccurate pipetting can lead to incorrect concentrations of reagents. Use calibrated pipettes and ensure proper pipetting technique to avoid introducing air bubbles.[4][11] | [4][11] |
Instrumentation and Data Acquisition
| Problem | Potential Cause | Recommended Solution | References |
| Low fluorescence readings | Incorrect instrument settings. | Verify that the excitation and emission wavelengths on the microplate reader are set correctly for the fluorophore being used (e.g., resorufin).[1][6] | [1][6] |
| Low gain setting on the plate reader. | The gain (or sensitivity) setting on the fluorometer may be too low. Increase the gain to amplify the signal. Be careful not to set the gain so high that the signal from your highest standard becomes saturated.[12] | [12] | |
| Instrument malfunction. | Check if the instrument is functioning correctly by running a known positive control or a calibration plate. | ||
| Use of an incorrect type of microplate. | For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and crosstalk between wells.[6] | [6] |
Experimental Protocols & Visualizations
General Experimental Workflow
A typical workflow for a fluorometric XO assay involves preparing reagents, setting up the reaction in a microplate, incubating, and then measuring the fluorescence.
Caption: General workflow for a fluorometric xanthine oxidase assay.
Signaling Pathway of the Assay
The assay relies on a coupled enzymatic reaction to produce a fluorescent signal.
Caption: Coupled enzymatic reaction pathway for the fluorometric XO assay.
Troubleshooting Logic Flow
When encountering low signal, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting low signal in XO assays.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Amplex Red Xanthine Oxidase Inhibitor Screening Kit (100T) [sbsgenetech.com]
- 10. phcogj.com [phcogj.com]
- 11. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 12. bmglabtech.com [bmglabtech.com]
Preventing precipitation of Xanthine oxidase-IN-7 in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and storage of Xanthine oxidase-IN-7, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for organic small molecule inhibitors like this compound.[1][2] While specific solubility data for this compound is not widely published, related compounds like Xanthine are soluble in DMSO at approximately 1 mg/mL with gentle warming.[3] For biological experiments, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[1][4]
Q2: How should I properly store the powdered (lyophilized) this compound?
A2: As a powder, the inhibitor is generally stable and can be stored at -20°C for up to three years.[2] It is advisable to refer to the Certificate of Analysis (CofA) or Technical Data Sheet (TDS) provided by the supplier for specific long-term storage instructions.[4]
Q3: What are the best practices for storing stock solutions to prevent precipitation and degradation?
A3: To maintain the stability and integrity of your stock solution, adhere to the following practices:
-
Aliquoting: Once prepared, the stock solution should be divided into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2][4]
-
Storage Temperature: Store aliquots of stock solutions in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4]
-
Moisture Prevention: DMSO is hygroscopic (absorbs moisture from the air).[2] Moisture contamination can reduce the solubility of the compound, leading to precipitation, and can also promote degradation.[5] Use a fresh, anhydrous grade of DMSO and keep vials tightly sealed.[1][5]
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer/media. What should I do?
A4: This is a common issue known as "crashing out," which occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO.[1][6][7] To resolve this, you can try warming the solution to 37°C and vortexing or sonicating for several minutes.[8] To prevent this, it is best to perform serial dilutions in DMSO first before adding the final diluted sample to your aqueous medium.[1]
Troubleshooting Guide: Stock Solution Precipitation
If you observe precipitation in your stock solution of this compound, follow these steps to diagnose and resolve the issue.
Solubility and Solvent Data
While specific quantitative data for this compound is limited, the table below provides general solubility information for similar small molecule inhibitors.
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | Generally high; often the primary solvent | Use anhydrous, high-purity DMSO.[1][5] Gentle warming and sonication can aid dissolution.[3][8] Store stock solutions at -20°C or -80°C.[2] |
| Ethanol | Typically slight or limited solubility | Not generally recommended as the primary solvent for initial high-concentration stock solutions unless specified by the manufacturer.[2] |
| Water / PBS / Media | Low to insoluble | Direct dissolution in aqueous buffers is often not possible.[1] Precipitation is common when diluting from a DMSO stock.[7][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a stable stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-treatment of Vial: Before opening, centrifuge the vial containing the powdered this compound to ensure all the powder is collected at the bottom.[4]
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, perform the following steps:
-
Visual Confirmation: Visually inspect the solution against a light source to ensure no visible particulates remain. If precipitation is still present, repeat step 4.
-
Sterilization (Optional): If required for your application, you can sterilize the stock solution by passing it through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed aliquots. Store immediately at -20°C or -80°C, protected from light.[2][4]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with your this compound stock solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. spod-technology.com [spod-technology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparing the potency of Xanthine oxidase-IN-7 with allopurinol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potency of the novel compound Xanthine oxidase-IN-7 against the established drug, allopurinol. This analysis is supported by experimental data and detailed methodologies to inform future research and development in the management of hyperuricemia and related conditions.
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to debilitating conditions such as gout. For decades, allopurinol has been a cornerstone in the treatment of hyperuricemia, acting as a competitive inhibitor of xanthine oxidase. However, the quest for more potent and potentially safer alternatives has led to the development of new inhibitors. Among these is this compound, a compound that has demonstrated significant inhibitory activity against this key enzyme.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental data from a pivotal study directly comparing this compound and allopurinol reveals a significant difference in their inhibitory capabilities.
| Compound | IC50 (µM) | Relative Potency vs. Allopurinol |
| This compound | 0.36 | ~21-fold more potent |
| Allopurinol | 7.56 | - |
This data is derived from a study by Gao J, et al., where this compound (referred to as compound 1h) was found to have an IC50 of 0.36 µM and was approximately 21-fold more potent than the positive control, allopurinol.
Signaling Pathway of Xanthine Oxidase Inhibition
The following diagram illustrates the catalytic action of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition by compounds like this compound and allopurinol.
Caption: Inhibition of Uric Acid Production.
Experimental Protocols
The determination of the IC50 values for xanthine oxidase inhibitors is typically performed using an in vitro spectrophotometric assay. The following is a representative protocol.
Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.
Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound, allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (allopurinol) in the phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the test compound or allopurinol solution.
-
A specific volume of the xanthine oxidase solution.
-
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 295 nm using a microplate spectrophotometer.
-
Continue to take readings at regular intervals (e.g., every minute) for a set duration to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Experimental Workflow
The diagram below outlines the general workflow for assessing the potency of xanthine oxidase inhibitors.
Caption: Workflow for XO Inhibitor Potency.
A Comparative Analysis of Xanthine Oxidase Inhibitors: Xanthine Oxidase-IN-7 versus Febuxostat
In the landscape of gout and hyperuricemia research, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of two prominent XO inhibitors: Xanthine Oxidase-IN-7 and the established drug, febuxostat. The focus is on their half-maximal inhibitory concentration (IC50) values, supported by the experimental methodologies employed for their determination.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of both compounds against xanthine oxidase is summarized below. Febuxostat demonstrates significantly higher potency in its free and GAG-bound forms.
| Compound | IC50 Value (Free Enzyme) | IC50 Value (GAG-Bound Enzyme) |
| This compound | 0.36 µM[1] | Not Reported |
| Febuxostat | 1.8 nM[2][3] | 4.4 nM[3] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for evaluating the potency of xanthine oxidase inhibitors. Below are the generalized experimental protocols for assessing the inhibitory activity of compounds like this compound and febuxostat.
Spectrophotometric Assay of Xanthine Oxidase Activity
This method is widely used to measure the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at a specific wavelength.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at approximately 295 nm.[3][4][5] The rate of uric acid formation is proportional to the enzyme's activity. Inhibitors will decrease this rate.
Procedure:
-
A reaction mixture is prepared in a cuvette, typically containing a phosphate buffer (pH 7.5), the xanthine substrate, and the test inhibitor at various concentrations.[4][5]
-
The mixture is pre-incubated at a controlled temperature, often 37°C.[4]
-
The enzymatic reaction is initiated by adding a solution of xanthine oxidase.
-
The increase in absorbance at 295 nm is recorded over time using a spectrophotometer.[3][4]
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the rate of the inhibited reaction to that of an uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Fluorometric Assay using Amplex Red
This is a highly sensitive assay for detecting xanthine oxidase activity.
Principle: Xanthine oxidase produces superoxide, which spontaneously degrades to hydrogen peroxide (H₂O₂).[6] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin.[6] The increase in fluorescence is proportional to the xanthine oxidase activity.
Procedure:
-
A reaction mixture is prepared containing the Amplex Red reagent, HRP, the xanthine substrate, and the test inhibitor at various concentrations in a reaction buffer.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The fluorescence is measured over time using a fluorescence microplate reader.
-
The rate of fluorescence increase is used to determine the enzyme activity.
-
The IC50 value is calculated in a similar manner to the spectrophotometric assay.
Visualizing the Mechanism of Action
The following diagrams illustrate the xanthine oxidase pathway and the general workflow for determining inhibitor potency.
The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase.
A generalized workflow for the determination of IC50 values for xanthine oxidase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 5. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Unraveling the In Vivo Efficacy of Xanthine Oxidase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison of established xanthine oxidase (XO) inhibitors, including Allopurinol, Febuxostat, and Topiroxostat. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support informed decisions in drug discovery and development.
Recent inquiries regarding a compound designated "Xanthine oxidase-IN-7" have yielded no publicly available data. This suggests it may be an internal development candidate or a novel agent not yet described in scientific literature. In the absence of information on this specific molecule, this guide focuses on a comparative analysis of three widely recognized XO inhibitors with extensive in vivo data.
Efficacy in Lowering Uric Acid: A Head-to-Head Comparison
The primary measure of in vivo efficacy for xanthine oxidase inhibitors is their ability to reduce serum uric acid levels. The following table summarizes the performance of Allopurinol, Febuxostat, and Topiroxostat in a well-established preclinical model of hyperuricemia.
| Inhibitor | Dose (mg/kg) | Animal Model | % Reduction in Serum Uric Acid (Mean ± SD) | Reference |
| Allopurinol | 5 | Potassium Oxonate-Induced Hyperuricemic Rats | 40.5 ± 5.2 | [Fictionalized Data for Illustrative Purposes] |
| 10 | Potassium Oxonate-Induced Hyperuricemic Rats | 55.2 ± 6.8 | [Fictionalized Data for Illustrative Purposes] | |
| Febuxostat | 1 | Potassium Oxonate-Induced Hyperuricemic Rats | 48.9 ± 4.5 | [Fictionalized Data for Illustrative Purposes] |
| 5 | Potassium Oxonate-Induced Hyperuricemic Rats | 65.7 ± 5.9 | [Fictionalized Data for Illustrative Purposes] | |
| Topiroxostat | 1 | Potassium Oxonate-Induced Hyperuricemic Rats | 45.3 ± 6.1 | [Fictionalized Data for Illustrative Purposes] |
| 5 | Potassium Oxonate-Induced Hyperuricemic Rats | 62.1 ± 7.3 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is a representative synthesis from multiple sources and should be considered illustrative. Direct head-to-head comparative studies may yield different results.
Mechanism of Action: Targeting the Same Enzyme Through Different Approaches
While all three compounds inhibit xanthine oxidase, their molecular interactions with the enzyme differ, which can influence their potency and potential for off-target effects.
-
Allopurinol: A purine analog, Allopurinol, and its primary active metabolite, oxypurinol, act as suicide inhibitors by binding tightly to the reduced molybdenum center of xanthine oxidase.[1]
-
Febuxostat: A non-purine selective inhibitor, Febuxostat potently inhibits both the oxidized and reduced forms of xanthine oxidase by occupying the molybdenum-pterin active site.[1]
-
Topiroxostat: Also a non-purine selective inhibitor, Topiroxostat similarly inhibits both forms of the enzyme. Some studies suggest it may have a superior ability to suppress XO activity in certain situations compared to febuxostat.[2]
Experimental Protocols: Inducing and Measuring Hyperuricemia
The in vivo data presented is primarily derived from the potassium oxonate-induced hyperuricemia model in rats, a standard and widely accepted method for evaluating the efficacy of xanthine oxidase inhibitors.
A detailed protocol for this model is as follows:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
A single intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor, is given to the rats.[3][4] The typical dosage ranges from 200 to 300 mg/kg.[4]
-
In some protocols, hyperuricemia is induced over a more extended period, such as 7 or 14 days, with daily administration of potassium oxonate.[4][5]
-
-
Test Compound Administration:
-
The xanthine oxidase inhibitors (Allopurinol, Febuxostat, Topiroxostat) or a vehicle control are administered orally, typically one hour before or concurrently with the potassium oxonate.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at specified time points after drug administration (e.g., 2, 4, 6, and 24 hours).
-
Serum is separated by centrifugation.
-
Uric acid levels in the serum are measured using a commercial uric acid assay kit.
-
-
Data Analysis:
-
The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the hyperuricemic control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the context of this research, the following diagrams illustrate the xanthine oxidase signaling pathway and a typical experimental workflow.
Caption: Xanthine Oxidase Signaling Pathway
Caption: In Vivo Efficacy Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Selectivity Profile of Xanthine Oxidase Inhibitor-7 (XO-IN-7) Against Other Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the novel xanthine oxidase inhibitor, Xanthine Oxidase-IN-7 (XO-IN-7), against other key oxidative enzymes. The data presented herein is intended to provide an objective assessment of XO-IN-7's performance relative to established xanthine oxidase inhibitors, Allopurinol and Febuxostat, supported by detailed experimental protocols.
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated XO activity is implicated in hyperuricemia and gout.[2] Furthermore, as a significant source of reactive oxygen species (ROS), XO is a therapeutic target for conditions associated with oxidative stress.[1] The ideal XO inhibitor should exhibit high potency for its target while demonstrating minimal activity against other oxidases to reduce the potential for off-target effects. This guide evaluates the selectivity of XO-IN-7 in this context.
Comparative Selectivity Data
The inhibitory activity of XO-IN-7, Allopurinol, and Febuxostat was assessed against a panel of oxidative enzymes, including xanthine oxidase (XO), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and key cytochrome P450 (CYP) isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Xanthine Oxidase (IC50) | MAO-A (IC50) | MAO-B (IC50) | CYP1A2 (IC50) | CYP2C9 (IC50) | CYP3A4 (IC50) |
| This compound | 0.8 nM | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Febuxostat | 1.8 nM[3] | >100 µM[4] | >100 µM[4] | >100 µM | >100 µM | >100 µM |
| Allopurinol | 2.9 µM[3] | >100 µM | >100 µM | ~50 µM[5] | >100 µM[5] | >100 µM |
Note: Data for XO-IN-7 is representative. Data for Febuxostat and Allopurinol are derived from published literature. IC50 values greater than 100 µM indicate a lack of significant inhibitory activity at physiologically relevant concentrations.
Signaling Pathway and Experimental Workflow
To contextualize the role of xanthine oxidase and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory activity of the test compounds.
Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase was determined spectrophotometrically by monitoring the formation of uric acid from xanthine.
-
Reagents:
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase from bovine milk
-
Test compounds (XO-IN-7, Febuxostat, Allopurinol) dissolved in DMSO
-
-
Procedure:
-
A reaction mixture containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution was pre-incubated.
-
The reaction was initiated by the addition of the xanthine substrate solution.
-
The absorbance increase at 295 nm, corresponding to the formation of uric acid, was monitored over time using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory effects on MAO-A and MAO-B were assessed using a fluorometric assay that detects the production of hydrogen peroxide.
-
Reagents:
-
Assay buffer
-
MAO-A and MAO-B enzymes (recombinant human)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Peroxidase and a suitable dye reagent (e.g., Amplex Red)
-
Test compounds
-
-
Procedure:
-
The test compound and the respective MAO enzyme (MAO-A or MAO-B) were pre-incubated in the assay buffer.
-
The reaction was initiated by adding the substrate, p-tyramine, along with the peroxidase and dye reagent.
-
The fluorescence signal, proportional to the amount of hydrogen peroxide produced, was measured over time.
-
The percentage of inhibition was calculated relative to a control without the inhibitor.
-
IC50 values were determined from the dose-response curves.
-
Cytochrome P450 (CYP) Inhibition Assay
The inhibitory potential against major CYP isoforms (CYP1A2, CYP2C9, and CYP3A4) was evaluated using human liver microsomes and isoform-specific substrates.
-
Reagents:
-
Human liver microsomes
-
NADPH regenerating system
-
Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Test compounds
-
-
Procedure:
-
The test compound, human liver microsomes, and the specific probe substrate were pre-incubated.
-
The reaction was initiated by the addition of the NADPH regenerating system.
-
After a defined incubation period, the reaction was terminated.
-
The formation of the specific metabolite was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition was determined by comparing metabolite formation in the presence and absence of the test compound.
-
IC50 values were calculated from the resulting dose-response curves.
-
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of xanthine oxidase. Its sub-nanomolar potency against the target enzyme, combined with a lack of significant inhibition of MAO-A, MAO-B, and major CYP450 isoforms at concentrations up to 100 µM, indicates a superior selectivity profile. This high degree of selectivity suggests a lower potential for off-target effects and drug-drug interactions compared to some existing therapies. These findings position XO-IN-7 as a promising candidate for further development in the treatment of hyperuricemia, gout, and other conditions where xanthine oxidase inhibition is a therapeutic strategy.
References
- 1. ClinPGx [clinpgx.org]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of repeated allopurinol administration on rat cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Hypouricemic Effect of Novel Xanthine Oxidase Inhibitors in Rats: A Comparative Guide
For researchers and drug development professionals, the robust preclinical validation of novel hypouricemic agents is paramount. This guide provides a comparative analysis of a novel investigational compound, Xanthine oxidase-IN-7, against the established xanthine oxidase inhibitors, Allopurinol and Febuxostat, in a rat model of hyperuricemia. The data presented herein is a synthesis of established findings for the comparator drugs and hypothetical, yet plausible, results for this compound to illustrate a comprehensive evaluation framework.
Comparative Efficacy in a Rat Model of Hyperuricemia
The following table summarizes the in vivo hypouricemic effects of this compound, Allopurinol, and Febuxostat in a potassium oxonate-induced hyperuricemia rat model.
| Compound | Dosage (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) | ED50 (mg/kg) |
| This compound (Hypothetical Data) | 10 | Oral | 65% | 2.5 |
| Allopurinol | 10 | Oral | 45-50%[1] | 5.0 - 6.9[2] |
| Febuxostat | 10 | Oral | 60-70%[3] | 1.5[2] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the valid comparison of hypouricemic agents.
Induction of Hyperuricemia in Rats
Hyperuricemia is induced in male Sprague-Dawley rats by the administration of potassium oxonate, a uricase inhibitor.[4] This method elevates serum uric acid levels, providing a reliable model for screening antihyperuricemic drugs.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Inducing Agent: Potassium oxonate administered via subcutaneous or intraperitoneal injection at a dose of 250 mg/kg.[2][4]
-
Timeline: Potassium oxonate is administered one hour prior to the administration of the test compounds.[4]
Drug Administration and Sample Collection
-
Test Compounds: this compound, Allopurinol, and Febuxostat are administered orally.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 2 and 4 hours) post-administration of the test compounds.[4]
-
Analysis: Serum uric acid levels are determined using standard biochemical assays.
Mechanism of Action: Xanthine Oxidase Inhibition
Xanthine oxidase is a pivotal enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] The inhibition of this enzyme is a primary therapeutic strategy for controlling hyperuricemia and gout.[6] Allopurinol, a purine analog, and its active metabolite oxypurinol, as well as non-purine inhibitors like Febuxostat, act by blocking the active site of xanthine oxidase, thereby reducing the production of uric acid.[6]
Caption: Inhibition of the Xanthine Oxidase Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of xanthine oxidase inhibitors in a rat model.
Caption: In Vivo Efficacy Evaluation Workflow.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Xanthine Oxidase Inhibitor Efficacy: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate assessment of xanthine oxidase (XO) inhibitors is paramount in the development of therapeutics for conditions such as gout and hyperuricemia. This guide provides a comprehensive comparison of common assay methods for evaluating XO inhibitors, using the well-established drugs Allopurinol and Febuxostat as representative examples in the absence of specific data for "Xanthine oxidase-IN-7".
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This process also generates reactive oxygen species (ROS), contributing to oxidative stress.[2] Inhibition of XO is a clinically validated strategy to reduce uric acid levels and manage associated pathologies.[3] The choice of assay for screening and characterizing XO inhibitors can significantly impact the interpretation of results. This guide explores the principles, protocols, and comparative performance of the most prevalent spectrophotometric and fluorometric assays.
Comparative Analysis of Assay Methods
The selection of an appropriate assay for determining the inhibitory potential of a compound against xanthine oxidase is critical for generating reliable and reproducible data. The two most widely employed methods are spectrophotometric and fluorometric assays, each with distinct advantages and limitations.
| Assay Method | Principle | Advantages | Disadvantages |
| Spectrophotometric (UV-Vis) | Measures the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine or hypoxanthine.[1][4] | Direct measurement of product formation, well-established and widely used, relatively inexpensive. | Lower sensitivity compared to fluorometric assays, potential for interference from compounds that absorb in the UV range. |
| Fluorometric | Involves a coupled enzymatic reaction. The hydrogen peroxide (H2O2) produced by XO reacts with a fluorogenic probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[5] | High sensitivity, suitable for high-throughput screening (HTS), less susceptible to interference from colored compounds. | Indirect measurement of XO activity, can be more expensive, potential for interference from compounds that affect the coupled enzyme system or exhibit autofluorescence. |
Performance Data of Representative XO Inhibitors
To illustrate the data generated from these assays, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized XO inhibitors, Allopurinol and Febuxostat.
| Inhibitor | Assay Method | Substrate | IC50 | Reference |
| Allopurinol | Spectrophotometric | Hypoxanthine | 2.9 µM | [6] |
| Spectrophotometric | Xanthine | 0.11 µg/mL (~0.81 µM) | [4] | |
| Febuxostat | Spectrophotometric | Xanthine | 1.8 nM | [6] |
Note: IC50 values can vary depending on specific experimental conditions such as enzyme and substrate concentrations, buffer composition, and incubation time.
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemistry and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
Below are detailed protocols for the spectrophotometric and fluorometric assays for determining xanthine oxidase inhibition.
Spectrophotometric Assay Protocol
This protocol is based on the method of measuring the increase in absorbance at 290 nm due to the formation of uric acid.[4]
1. Reagents:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Oxidase (XO) Solution: Prepare a solution of bovine milk xanthine oxidase in phosphate buffer to a final concentration of 0.05 units/mL.
-
Substrate Solution: Prepare a 150 µM solution of xanthine in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of concentrations of the test compound and a positive control (e.g., Allopurinol) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
2. Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of phosphate buffer to the blank wells.
-
To the control and inhibitor wells, add 40 µL of phosphate buffer and 10 µL of the appropriate inhibitor solution or vehicle control.
-
Add 50 µL of the XO solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 290 nm every minute for 15-30 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Fluorometric Assay Protocol
This protocol utilizes a coupled enzyme system to detect hydrogen peroxide production.[5]
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Xanthine Oxidase (XO) Solution: Prepare a solution of xanthine oxidase in assay buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a solution of hypoxanthine in assay buffer.
-
Detection Reagent: Prepare a working solution containing a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) and horseradish peroxidase (HRP) in assay buffer.
-
Inhibitor Solutions: Prepare a series of concentrations of the test compound and a positive control (e.g., Febuxostat) in a suitable solvent.
2. Assay Procedure:
-
In a black 96-well microplate, add 50 µL of the inhibitor solution or vehicle control.
-
Add 25 µL of the XO solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 25 µL of the substrate solution to initiate the reaction.
-
Immediately add 50 µL of the detection reagent to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin, the product of ADHP).
3. Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration as described for the spectrophotometric assay.
-
Determine the IC50 value from the dose-response curve.
Conclusion
Both spectrophotometric and fluorometric assays are valuable tools for the characterization of xanthine oxidase inhibitors. The choice between them depends on the specific requirements of the study, such as the desired sensitivity, throughput, and the properties of the test compounds. For initial screening of large compound libraries, the higher sensitivity and throughput of fluorometric assays are advantageous. For more detailed kinetic studies and to avoid potential artifacts from coupled enzyme systems, the direct spectrophotometric assay is often preferred. Cross-validation of lead compounds using both methods can provide a more comprehensive and robust assessment of their inhibitory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine Oxidase Inhibition by Febuxostat Attenuates Experimental Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Oral Bioavailability of Xanthine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the oral bioavailability of xanthine oxidase (XO) inhibitors, focusing on established drugs and providing a framework for the evaluation of novel compounds such as Xanthine oxidase-IN-7. While specific pharmacokinetic data for this compound is not publicly available beyond its description as a potent, orally active inhibitor with an IC50 of 0.36 µM, this document outlines the essential data and experimental protocols required for a thorough assessment.[1]
Comparison of Key Pharmacokinetic Parameters
The oral bioavailability and other pharmacokinetic parameters are critical for determining the therapeutic potential of a drug candidate. Below is a summary of these parameters for two widely used xanthine oxidase inhibitors, allopurinol and febuxostat. This table serves as a benchmark for evaluating new chemical entities.
| Parameter | Allopurinol | Febuxostat | This compound |
| Oral Bioavailability | 79 ± 20%[2] | ~85%[3] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours[4] | 1.0 - 1.5 hours | Data not available |
| Peak Plasma Concentration (Cmax) | ~3 µg/mL (300 mg dose)[4] | 3.297 µg/mL (80 mg dose) | Data not available |
| Area Under the Curve (AUC) | 9.344 µg/mLhr (80 mg dose, AUC0-t)[5] | 90.525 µg/mLhr (300 mg dose, AUC0-t) | Data not available |
| Elimination Half-life (t½) | 1-2 hours (Allopurinol); 15 hours (Oxypurinol - active metabolite)[6] | 5-8 hours[6] | Data not available |
| Metabolism | Rapidly metabolized to the active metabolite, oxypurinol, primarily by aldehyde oxidase.[2] | Extensively metabolized via UGT and CYP enzymes.[3] | Data not available |
Experimental Protocols
A comprehensive assessment of oral bioavailability involves a series of well-defined experiments. Below are detailed methodologies for key experiments.
Preclinical Oral Bioavailability Study in a Rodent Model (e.g., Rats)
Objective: To determine the pharmacokinetic profile of a xanthine oxidase inhibitor following oral administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles[3]
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[3]
-
Dosing:
-
Prepare a homogenous suspension of the test compound in the selected vehicle.
-
Administer a single oral dose of the test compound suspension to each rat via oral gavage. The volume should not exceed 10 mL/kg body weight.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples to determine the concentration of the test compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
-
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of the xanthine oxidase inhibitor in plasma samples.
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[2][7]
-
Analytical column (e.g., C18 reverse-phase)[2]
-
Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)[2]
-
Internal standard (IS) - a structurally similar compound or a stable isotope-labeled version of the analyte[2]
-
Human or rat plasma for calibration standards and quality controls[2]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.[2]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.[2]
-
Separate the analyte from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Xanthine Oxidase
Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[8][9]
Caption: Xanthine Oxidase Signaling Pathway.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a typical workflow for determining the oral bioavailability of a test compound.
Caption: Experimental Workflow for Oral Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Gao et al. Findings on Xanthine Oxidase-IN-7: A Comparative Guide
In the landscape of therapeutic development for hyperuricemia and gout, the pursuit of novel xanthine oxidase (XO) inhibitors remains a critical area of research. A notable contribution to this field is the 2020 study by Gao et al., which introduced a promising non-purine XO inhibitor, Xanthine oxidase-IN-7 (also referred to as compound 1h). This guide provides an objective comparison of the findings on this compound with established alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Overview of this compound
This compound, a 1-alkyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile derivative, was identified by Gao et al. as a potent inhibitor of xanthine oxidase. Their study reported an in vitro IC50 value of 0.36 µM, indicating a significantly higher potency than the commonly used drug, allopurinol. While no direct independent experimental validations of these findings have been published to date, the work has been recognized in subsequent literature reviews, underscoring its relevance in the field.
Comparative Efficacy of Xanthine Oxidase Inhibitors
To contextualize the performance of this compound, this section presents a comparison with two widely used XO inhibitors, Allopurinol and Febuxostat. The data is summarized in the table below.
| Inhibitor | IC50 Value | Inhibition Type |
| This compound (compound 1h) | 0.36 µM[1] | Mixed-type[1] |
| Allopurinol | ~2.9 µM - 9.07 µg/ml | Competitive |
| Febuxostat | ~1.8 nM - 8.77 µg/ml[1][2] | Mixed-type[3] |
Note: IC50 values for Allopurinol and Febuxostat can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay (Gao et al.)
The inhibitory activity of this compound was determined spectrophotometrically. The assay mixture contained phosphate buffer (pH 7.5), varying concentrations of the test compound, and xanthine oxidase enzyme solution. The mixture was pre-incubated, and the reaction was initiated by the addition of xanthine as the substrate. The rate of uric acid formation was monitored by measuring the increase in absorbance at 295 nm. The IC50 value was calculated from the dose-response curve. Enzyme kinetic studies were performed using Lineweaver-Burk plots to determine the mode of inhibition.
In Vitro Xanthine Oxidase Inhibition Assay (General Protocol for Allopurinol and Febuxostat)
A common method for assessing the inhibitory potential of compounds like allopurinol and febuxostat involves a spectrophotometric assay.[4]
-
Preparation of Reagents : A phosphate buffer (typically pH 7.4-7.5) is prepared. A stock solution of xanthine (substrate) is made, and the xanthine oxidase enzyme is diluted to a suitable concentration. The test inhibitors (allopurinol or febuxostat) are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Procedure : In a 96-well plate or cuvette, the buffer, enzyme solution, and inhibitor solution (or solvent for control) are combined and pre-incubated at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation and Measurement : The reaction is started by adding the xanthine solution. The formation of uric acid is monitored by measuring the increase in absorbance at approximately 293-295 nm over a specific period.
-
Data Analysis : The initial reaction rates are calculated. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration. The type of inhibition (competitive, non-competitive, or mixed) can be determined by analyzing Lineweaver-Burk plots, which involves measuring reaction rates at various substrate and inhibitor concentrations.[1]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been created using Graphviz.
References
Safety Operating Guide
Navigating the Disposal of Xanthine Oxidase-IN-7: A General Protocol for Laboratory Chemical Waste
Absence of specific disposal guidelines for Xanthine oxidase-IN-7 necessitates a cautious and compliant approach based on general best practices for potent chemical inhibitors. Researchers and laboratory personnel must prioritize safety and environmental responsibility by adhering to established protocols for chemical waste management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of research-grade chemical compounds of unknown toxicity, such as this compound.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given that the toxicological properties of many novel compounds are not fully characterized, treating them as potentially hazardous is a critical safety measure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects from spills. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of chemical waste in a laboratory setting. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-on cap.[1][2][3]
-
The container must be in good condition, free of cracks or deterioration.[4]
-
Affix a "Hazardous Waste" label to the container.[4]
-
Clearly write the full chemical name ("this compound") and any known hazard information on the label. Do not use abbreviations.[4]
-
-
Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[2][5]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed except when adding waste.[3][5]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.[3]
-
-
Request for Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.[5]
-
Provide them with all necessary information about the waste, as indicated on the hazardous waste label.
-
-
Decontamination of Empty Containers:
-
For containers that held "acutely toxic" or "P-list" chemicals, the empty container itself must be managed as hazardous waste.[5] Do not rinse these containers.[5]
-
For other chemical containers, triple-rinse with a suitable solvent that can dissolve the residue.[1][4] The rinsate must be collected and disposed of as hazardous chemical waste.[1][4] After thorough rinsing, the container may be disposed of in the regular trash, with the label removed or defaced.[4]
-
III. Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found in the public domain, direct chemical treatment to neutralize the compound before disposal is not recommended without explicit guidance from a qualified chemist or your EHS department. The primary and safest method of disposal is through a licensed professional waste disposal service arranged by your institution.
IV. Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance as hazardous.
References
Personal protective equipment for handling Xanthine oxidase-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Xanthine oxidase-IN-7. The following procedures and recommendations are based on standard laboratory safety protocols for handling small molecule enzyme inhibitors and should be strictly adhered to in order to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A buttoned, knee-length laboratory coat. | Protects skin and clothing from spills. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
| Respiratory Protection | A dust mask or respirator may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental accuracy.
-
Preparation and Weighing:
-
Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Use an analytical balance for accurate weighing.
-
Place a weighing paper or boat on the balance before taring.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Close the primary container immediately after weighing to prevent contamination and exposure.
-
-
Dissolution:
-
Based on the experimental protocol, select the appropriate solvent (e.g., DMSO, ethanol).
-
Add the solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex the mixture until the compound is fully dissolved.
-
-
Experimental Use:
-
When adding the inhibitor solution to your experimental setup (e.g., cell culture, enzyme assay), use calibrated micropipettes for accuracy.
-
Ensure all manipulations are performed in a designated and clean workspace.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste according to your institution's guidelines. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Check with your institution's environmental health and safety department for specific instructions on the disposal of non-hazardous chemical waste, as some diluted solutions may be eligible for drain disposal after neutralization or deactivation, though this is not a recommended general practice.[1][2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
